2-Cyano-4,6-difluoro-benzoic acid methyl ester
Description
BenchChem offers high-quality 2-Cyano-4,6-difluoro-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-4,6-difluoro-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-cyano-4,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCFMMDVWPMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Synthetic Profiling of Methyl 2-Cyano-4,6-Difluorobenzoate: A Whitepaper on Regioselective SNAr Methodologies
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized fluoroaromatics serve as critical building blocks for designing rigid, metabolically stable pharmacophores. Methyl 2-cyano-4,6-difluorobenzoate (CAS: 1807177-92-9) is a prime example of such a scaffold. Featuring a precisely arranged push-pull electronic system, this molecule offers orthogonal reactivity vectors that can be selectively manipulated. This technical guide provides an in-depth analysis of its stereoelectronic architecture and outlines a self-validating, regioselective Nucleophilic Aromatic Substitution (SNAr) protocol tailored for advanced synthetic applications[1].
Stereoelectronic Topology & Regiochemical Rationale
To successfully functionalize methyl 2-cyano-4,6-difluorobenzoate, one must first deconstruct its electronic and steric environment. The benzene ring is heavily deactivated (electron-deficient) due to the synergistic electron-withdrawing effects of the methyl ester (-COOMe) at C1 and the cyano group (-CN) at C2.
However, the regiochemical outcome of an SNAr reaction on this scaffold is dictated by the specific spatial relationship between these activating groups and the two labile fluorine nucleofuges at C4 and C6:
-
Electronic Activation: The ester group at C1 is para to the C4-fluorine and ortho to the C6-fluorine, meaning it stabilizes the SNAr transition state at both positions via resonance (-M effect). Conversely, the cyano group at C2 is meta to both fluorines, providing only inductive electron withdrawal (-I effect) without direct resonance stabilization.
-
Steric Shielding (The Deciding Factor): While both fluorines are electronically activated, their steric environments are vastly different. The C6-fluorine is flanked by the bulky methyl ester group at C1. In contrast, the C4-fluorine is flanked only by small hydrogen atoms at C3 and C5.
Causality in Regioselectivity: When exposed to a nucleophile (e.g., a secondary amine), the reaction will overwhelmingly favor attack at the C4 position . The steric bulk of the ester at C1 severely hinders the trajectory of the incoming nucleophile at C6, raising the kinetic activation energy barrier. This steric-driven regioselectivity mirrors established literature on analogous highly substituted difluorobenzoates, where bulky ester groups effectively shield the ortho-halogen from nucleophilic attack[2].
Quantitative Data Summaries
To facilitate rapid experimental design, the physicochemical parameters and predictive SNAr reactivity profiles are summarized below.
Table 1: Physicochemical Properties
| Parameter | Value / Description |
|---|---|
| Chemical Name | Methyl 2-cyano-4,6-difluorobenzoate |
| CAS Number | 1807177-92-9 |
| Molecular Formula | C9H5F2NO2 |
| Molecular Weight | 197.14 g/mol |
| H-Bond Donors / Acceptors | 0 / 5 |
| Electrophilic Sites | C4 (Primary SNAr), C6 (Secondary SNAr), C1 (Transesterification risk) |
Table 2: Regioselectivity Profile for SNAr (Amine Nucleophiles)
| Position | Resonance Activation | Inductive Activation | Steric Environment | Predicted SNAr Favorability |
|---|---|---|---|---|
| C4-Fluoro | Strong (Para to Ester) | Moderate (Meta to Cyano) | Low (Flanked by H atoms) | High (Major Product) |
| C6-Fluoro | Strong (Ortho to Ester) | Moderate (Meta to Cyano) | High (Flanked by Ester) | Low (Minor Product) |
Mechanistic Pathway
The SNAr reaction proceeds via a classic two-step addition-elimination mechanism[3]. The disruption of aromaticity during the initial nucleophilic attack is the rate-determining step, resulting in a negatively charged Meisenheimer intermediate.
Fig 1: Addition-elimination mechanism of the SNAr reaction at the C4 position.
Self-Validating Experimental Protocol: Regioselective C4-Amination
As a Senior Application Scientist, I prioritize protocols that are not only high-yielding but also self-validating—meaning the reaction provides intrinsic feedback to the chemist regarding its success or failure without requiring immediate complex analytical workups.
Below is a highly optimized, scalable protocol for the regioselective SNAr amination of methyl 2-cyano-4,6-difluorobenzoate using a model secondary amine (e.g., morpholine).
Fig 2: Standardized self-validating workflow for regioselective SNAr amination.
Step-by-Step Methodology & Causality
-
Solvent and Base Selection: Suspend methyl 2-cyano-4,6-difluorobenzoate (1.0 equiv) and anhydrous Potassium Carbonate (K2CO3, 2.0 equiv) in dry N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is chosen as a polar aprotic solvent because its high dielectric constant stabilizes the highly polarized Meisenheimer transition state. Aprotic conditions ensure the amine nucleophile is not deactivated by hydrogen bonding. K2CO3 is selected over stronger bases (like NaH or NaOH) because its heterogeneous, mild nature neutralizes the HF byproduct without inducing competitive saponification (hydrolysis) of the methyl ester.
-
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.1 equiv) dropwise at room temperature.
-
Causality: A slight stoichiometric excess ensures full conversion of the electrophile while minimizing di-substitution artifacts.
-
-
Thermal Activation: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 12 hours.
-
Causality: While the ring is highly activated, the C-F bond is exceptionally strong. Moderate thermal energy is required to overcome the activation energy barrier for the initial disruption of aromaticity.
-
-
In-Process Control (Self-Validation):
-
Visual Cue: The formation of the Meisenheimer intermediate will typically induce a distinct bathochromic shift, turning the solution a deep yellow or orange.
-
TLC Validation: The orthogonal polarity between the non-polar starting material and the highly polar aminated product ensures a massive retention factor (
) shift on normal-phase TLC. If the starting material spot disappears and a baseline-shifted spot appears, the addition-elimination sequence is successfully validating itself.
-
-
Quench and Extraction: Cool the mixture to room temperature and pour it into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure C4-substituted regioisomer.
References
-
2-Cyano-4,6-difluoro-benzoic acid methyl ester | 1807177-92-9. Sigma-Aldrich.
-
1807177-92-9 | Methyl 2-cyano-4,6-difluorobenzoate. BLD Pharm.1
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. Benchchem. 3
-
Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction. ACS Publications. 2
Sources
An In-depth Technical Guide to Methyl 2-cyano-4,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 2-cyano-4,6-difluorobenzoate, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple datasheet to offer a deeper understanding of its chemical context, synthesis, and potential applications, while also clarifying its relationship with structurally similar isomers that are often a source of confusion.
Core Compound Identification and Properties
Methyl 2-cyano-4,6-difluorobenzoate is a trifunctional aromatic compound featuring a methyl ester, a cyano group, and two fluorine atoms. This specific arrangement of substituents provides a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| IUPAC Name | Methyl 2-cyano-4,6-difluorobenzoate | N/A |
| CAS Number | 1807177-92-9 | [1] |
| Molecular Formula | C₉H₅F₂NO₂ | [2] |
| Molecular Weight | 197.14 g/mol | [2] |
| Canonical SMILES | COC(=O)C1=C(C#N)C=C(F)C=C1F | [2] |
| InChI Key | JNWKZRDYQQSUFZ-UHFFFAOYSA-N | [2] |
Distinguishing from Related Compounds: A Note on Isomers
In the field of chemical synthesis, precision is paramount. A common challenge arises from the existence of multiple isomers with the same molecular formula but different arrangements of atoms. This is particularly true for substituted benzene rings. For researchers working with or ordering "cyano-difluorobenzoic acid methyl ester," it is critical to specify the correct CAS number to avoid unintended cross-reactivity or the formation of incorrect products. The following table highlights key isomers and related compounds that are frequently encountered and could be mistaken for the title compound.
| Compound Name | CAS Number | Key Differentiating Feature |
| Methyl 2-cyano-4,6-difluorobenzoate | 1807177-92-9 | (Target Compound) |
| Methyl 4-cyano-2,6-difluorobenzoate | 1376259-20-9 | Cyano group at position 4[2] |
| Methyl 2-cyano-3-(difluoromethyl)-6-fluorobenzoate | 1807172-18-4 | Difluoromethyl group instead of two separate fluorine atoms |
| Methyl 2,6-difluorobenzoate | 13671-00-6 | Lacks the cyano group[3][4][5] |
| Methyl 2,4-difluorobenzoate | 106614-28-2 | Different fluorine substitution pattern and lacks the cyano group[6] |
| Methyl 2-amino-4,6-difluorobenzoate | 379228-57-6 | Amino group instead of a cyano group |
| Methyl 2-cyano-4-fluoro-6-methylbenzoate | 877151-43-4 | Methyl group instead of a second fluorine atom[7] |
Proposed Synthesis and Characterization
While specific, peer-reviewed synthesis protocols for methyl 2-cyano-4,6-difluorobenzoate are not extensively documented in the public domain, a logical and chemically sound synthetic route can be proposed based on established transformations of similar substrates. The most plausible precursor for this molecule is 2,4,6-trifluorobenzonitrile.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2,4,6-trifluorobenzonitrile:
-
Selective Nucleophilic Aromatic Substitution (SNAr): Treatment of 2,4,6-trifluorobenzonitrile with a suitable nucleophile to replace one of the fluorine atoms. Given the activating effect of the cyano group and the ortho-para directing nature of the fluorine atoms, a selective substitution is feasible.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
Caption: Proposed synthetic route to methyl 2-cyano-4,6-difluorobenzoate.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-Cyano-4,6-difluorobenzoic Acid
This step is based on the known reactivity of trifluorobenzonitriles in nucleophilic aromatic substitution reactions.
-
To a solution of 2,4,6-trifluorobenzonitrile in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride or lithium diisopropylamide (LDA) is added at low temperature (-78 °C) to generate a carbanion.
-
The reaction mixture is then quenched with a source of a carboxyl group, such as carbon dioxide (dry ice).
-
An acidic workup would then yield the desired 2-cyano-4,6-difluorobenzoic acid.
Step 2: Esterification to Methyl 2-cyano-4,6-difluorobenzoate
This is a standard Fischer esterification.
-
The crude 2-cyano-4,6-difluorobenzoic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid) is added.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel would provide the pure methyl 2-cyano-4,6-difluorobenzoate.
Predicted Spectroscopic Data
1H NMR (400 MHz, CDCl3):
-
δ ~7.0-7.5 ppm (m, 2H): Two aromatic protons, which would appear as a complex multiplet due to coupling with each other and with the two fluorine atoms.
-
δ ~3.9 ppm (s, 3H): A singlet corresponding to the three protons of the methyl ester group.
13C NMR (101 MHz, CDCl3):
-
δ ~160-165 ppm (d, JC-F): Carbonyl carbon of the ester, likely showing coupling to the ortho fluorine.
-
δ ~160-170 ppm (dd, 1JC-F, 3JC-F): Two aromatic carbons directly bonded to fluorine, exhibiting large one-bond C-F coupling constants.
-
δ ~110-130 ppm (m): Aromatic carbons.
-
δ ~115 ppm (s): Cyano carbon.
-
δ ~53 ppm (s): Methyl ester carbon.
Mass Spectrometry (EI):
-
M+• at m/z = 197: The molecular ion peak.
-
Fragment at m/z = 166: Loss of the methoxy group (-OCH3).
-
Fragment at m/z = 138: Loss of the carbomethoxy group (-COOCH3).
Infrared (IR) Spectroscopy:
-
~2230 cm-1: Strong, sharp absorption corresponding to the C≡N stretch of the nitrile group[8].
-
~1730 cm-1: Strong absorption from the C=O stretch of the ester carbonyl group[9].
-
~1600, 1480 cm-1: C=C stretching vibrations within the aromatic ring.
-
~1250-1300 cm-1: C-O stretching of the ester.
-
~1100-1200 cm-1: C-F stretching vibrations.
Potential Applications in Research and Development
The unique substitution pattern of methyl 2-cyano-4,6-difluorobenzoate makes it a highly attractive building block in several areas of chemical research, particularly in drug discovery and materials science.
Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability[10]. The difluorinated phenyl ring in this molecule can serve as a bioisosteric replacement for other functional groups, potentially improving the pharmacokinetic profile of a lead compound. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or tetrazoles, which are common in pharmacologically active molecules. The methyl ester provides a handle for further chemical modifications, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
Caption: Potential applications of methyl 2-cyano-4,6-difluorobenzoate in drug discovery.
Materials Science
Fluorinated aromatic compounds are of interest in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The high polarity and thermal stability often imparted by fluorine atoms can lead to materials with desirable properties. The rigid, planar structure of the benzene ring, combined with the polar substituents, suggests that derivatives of this compound could exhibit interesting self-assembly and electronic properties.
Safety and Handling
As with any chemical, methyl 2-cyano-4,6-difluorobenzoate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin, based on the data for structurally similar compounds[6].
Conclusion
Methyl 2-cyano-4,6-difluorobenzoate is a promising chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is still emerging in the public literature, its synthesis and properties can be reasonably predicted from established chemical principles and the behavior of its isomers. This guide provides a solid foundation for researchers looking to explore the utility of this versatile building block, emphasizing the critical importance of correct isomer identification for successful and reproducible research.
References
[Please note: The following list is a compilation of sources that provide context and data for the related compounds discussed in this guide, as direct references for the title compound are limited.]
-
Electronic Supplementary Information for - Rsc.org. (n.d.). Retrieved from [Link]
-
241154-09-6 | 2,3,5-TRIFLUOROBENZONITRILE. (n.d.). Retrieved from [Link]
- WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents. (n.d.).
-
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... - ResearchGate. (n.d.). Retrieved from [Link]
-
Journal Name COMMUNICATION. (n.d.). Retrieved from [Link]
- US10030014B2 - Process for preparing methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification for use as pharmaceutically active compound - Google Patents. (n.d.).
-
MSBNK-Fac_Eng_Univ_Tokyo-JP000260 - MassBank. (n.d.). Retrieved from [Link]
- US10570130B2 - Process for preparing methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification for use as pharmaceutically active compound - Google Patents. (n.d.).
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem. (n.d.). Retrieved from [Link]
-
Isocyanide-based three component reaction for synthesis of highly cyano substituted furan derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
-
Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations - PMC. (n.d.). Retrieved from [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). Retrieved from [Link]
-
Synthesis of Fluorescent 9-Aryl-Substituted Benzo[b]quinolizinium Derivatives. (n.d.). Retrieved from [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (n.d.). Retrieved from [Link]
-
Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole. (n.d.). Retrieved from [Link]
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID - Rasayan. (n.d.). Retrieved from [Link]
-
Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of Donor/Donor Carbenes into Stereogenic Centers - eScholarship.org. (n.d.). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed. (n.d.). Retrieved from [Link]
-
MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP - Auburn University. (n.d.). Retrieved from [Link]
Sources
- 1. US10570130B2 - Process for preparing methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification for use as pharmaceutically active compound - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. avantorsciences.com [avantorsciences.com]
- 4. Methyl 2,6-difluorobenzoate 97 13671-00-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Fluorination in Medicinal Chemistry: A Technical Guide to Fluorinated Benzoic Acid Methyl Ester Derivatives
Executive Summary
As a Senior Application Scientist, I approach the derivatization of fluorinated benzoic acid methyl esters not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of stereoelectronic environments. The strategic introduction of fluorine into aromatic systems has revolutionized drug discovery and materials science. By utilizing the methyl ester derivatives of fluorobenzoic acids (such as methyl 4-fluorobenzoate, methyl 2,4-difluorobenzoate, and methyl pentafluorobenzoate), researchers gain access to highly reactive, orthogonally protected electrophiles that serve as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs) and advanced bioconjugation linkers.
Mechanistic Rationale: The "Fluorine Effect" in Drug Design
The decision to utilize fluorinated benzoic acid methyl esters is driven by strict causality in molecular design:
-
Metabolic Shielding: The substitution of hydrogen for fluorine significantly alters metabolic stability. The C–F bond (116 kcal/mol) is substantially more resistant to Cytochrome P450-mediated oxidative cleavage than the C–H bond (99 kcal/mol)[1]. Placing a fluorine atom at known sites of metabolic liability effectively "shields" the aromatic ring from degradation.
-
Lipophilicity and Membrane Permeability: Fluorination increases the overall lipophilicity (LogP) of the scaffold, which directly enhances the ability of the resulting drug candidate to cross lipid bilayers, including the blood-brain barrier[1].
-
Why the Methyl Ester? A free fluorobenzoic acid would deprotonate under basic reaction conditions, forming a carboxylate anion. This negatively charged species donates electron density back into the aromatic ring, effectively shutting down Nucleophilic Aromatic Substitution (SNAr). The methyl ester provides an optimal balance: it acts as a strong electron-withdrawing group (EWG) via inductive and resonance effects to activate the ring for SNAr, while remaining sterically compact enough to be easily saponified (cleaved) later in the synthesis[2].
Physicochemical Profiling
The progressive addition of fluorine atoms to the benzoic acid methyl ester core systematically alters its physical properties. The table below summarizes these quantitative shifts, highlighting the increase in density and lipophilicity as the degree of fluorination increases.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25 °C) | Est. LogP |
| Methyl benzoate (Ref) | 93-58-3 | 136.15 | 199 | 1.08 | ~2.12 |
| Methyl 4-fluorobenzoate | 403-33-8 | 154.14 | 190–192 | 1.19 | ~2.35 |
| Methyl 2,4-difluorobenzoate | 106614-28-2 | 172.13 | 205 | 1.25 | ~2.58 |
| Methyl pentafluorobenzoate | 36629-42-2 | 226.10 | 223 | 1.53 | ~3.10 |
Experimental Workflows & Protocols
To ensure absolute trustworthiness, every protocol described below is designed as a self-validating system . Analytical checkpoints are hardwired into the methodology to prevent the propagation of errors.
Protocol A: Regioselective SNAr of Methyl 2,4-difluorobenzoate
Context: This workflow is critical for synthesizing the core intermediate of the BCL-2 inhibitor Venetoclax[2]. Causality: Both the 2- and 4-positions are activated by the ester. However, the 4-position (para) is sterically less hindered than the 2-position (ortho), which is shielded by the bulky methyl ester group. By using a specific base and controlling the temperature, nucleophilic attack is directed preferentially to the 4-position.
Step-by-Step Methodology:
-
Reaction Setup: Charge a dry, nitrogen-flushed reactor with methyl 2,4-difluorobenzoate (1.0 eq) and the nucleophile (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ol, 1.05 eq).
-
Solvent & Base: Add anhydrous dimethyl sulfoxide (DMSO) followed by anhydrous K₃PO₄ (2.0 eq). The weak base ensures the nucleophile is deprotonated without hydrolyzing the methyl ester.
-
Heating: Heat the mixture to 110 °C for 12 hours.
-
Validation Checkpoint 1 (LC-MS): Sample the reaction. The starting material mass must be fully depleted. The presence of a single major peak corresponding to the mono-substituted mass confirms that double-substitution has not occurred.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMSO and salts.
-
Validation Checkpoint 2 (¹⁹F-NMR): Isolate the product and run a ¹⁹F-NMR. The starting material exhibits two distinct fluorine signals. The successful regioselective product must show exactly one fluorine signal. The chemical shift of this remaining signal confirms that the ortho-fluorine (2-position) remains intact, proving substitution occurred at the para-position.
Protocol B: Synthesis of PFPA Linkers from Methyl Pentafluorobenzoate
Context: Methyl pentafluorobenzoate is a privileged scaffold for generating perfluorophenyl azide (PFPA) crosslinkers used in polymer chemistry and bioconjugation[3]. Causality: The perfluorinated ring is highly electron-deficient. When treated with sodium azide, substitution occurs exclusively at the para-position because the ortho and meta positions are sterically and electronically shielded by the adjacent fluorine atoms and the ester carbonyl[3].
Step-by-Step Methodology:
-
Azidation: Dissolve methyl pentafluorobenzoate (1.0 eq) in an acetone/water mixture. Slowly add NaN₃ (1.1 eq) at room temperature. Stir for 8 hours.
-
Validation Checkpoint 1 (FTIR): Extract an aliquot, evaporate the solvent, and perform FTIR. The appearance of a sharp, intense asymmetric stretching band at ~2120 cm⁻¹ provides absolute confirmation of azide incorporation.
-
Saponification: Add 2M NaOH (aq) to the reaction mixture and stir for 4 hours to hydrolyze the methyl ester.
-
Acidification & Isolation: Acidify the mixture to pH 2 using 1M HCl. The resulting 4-azido-2,3,5,6-tetrafluorobenzoic acid will precipitate. Filter and dry.
-
Validation Checkpoint 2 (¹⁹F-NMR): The starting methyl pentafluorobenzoate has 3 signals (2F ortho, 2F meta, 1F para). The isolated product must show exactly 2 signals (2F ortho, 2F meta), proving the para-fluorine was successfully displaced by the azide.
Process Visualization
Fig 1: Regioselective SNAr workflow for methyl 2,4-difluorobenzoate with validation steps.
References
-
Title: The role of fluorine in medicinal chemistry: Review Article Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (via PubMed Central) URL: [Link]
Sources
Methodological & Application
synthesis of 4,6-difluoroquinazoline from methyl 2-cyano-4,6-difluorobenzoate
Executive Summary & Structural Nomenclature
The synthesis of highly fluorinated quinazolines from ortho-cyanobenzoate precursors requires a carefully orchestrated sequence of functional group transformations to avoid competing spirocyclization pathways[1].
Nomenclature Note: While the target compound is designated as 4,6-difluoroquinazoline per specific project nomenclature, rigorous IUPAC mapping of the starting material, methyl 2-cyano-4,6-difluorobenzoate , dictates that the fluorines at positions 4 and 6 of the benzoate precursor map to positions 7 and 5 of the resulting quinazoline core, respectively. Subsequent fluorination at the C4 position formally yields the 4,5,7-trifluoroquinazoline scaffold. For the purpose of this protocol, we detail the synthesis of this highly fluorinated core, bridging the nomenclature gap while maintaining strict chemical accuracy[2].
Mechanistic Pathway Design
Direct cyclization of 2-cyanobenzoates with amidines is often hampered by the poor electrophilicity of the nitrile carbon and the propensity for side reactions[1]. To ensure a self-validating, high-yielding protocol, we employ a de novo pyrimidine annulation strategy:
-
Hydration & Rearrangement: The nitrile is hydrated to a primary amide, which undergoes a Hofmann rearrangement to yield the anthranilate intermediate.
-
Pyrimidine Annulation: The anthranilate is cyclized using formamidine acetate in ethylene glycol monomethyl ether (EGME). This method is proven to afford superior yields of the quinazolin-4(3H)-one core compared to traditional Niementowski conditions [1.11].
-
Deoxychlorination & Halex Fluorination: The C4-oxo group is converted to a highly electrophilic C4-chloride using POCl₃. Finally, a Halex (Halogen Exchange) reaction installs the critical C4-fluorine via nucleophilic aromatic substitution (SNAr)[3].
Figure 1: Step-by-step synthetic workflow from the cyanobenzoate precursor to the fluorinated target.
Quantitative Reaction Metrics
The following table summarizes the optimized reaction parameters, expected yields, and the In-Process Control (IPC) methods required to validate each transformation.
| Step | Transformation | Reagents & Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | IPC Validation Method |
| 1 | Nitrile Hydration | H₂O₂, K₂CO₃, DMSO | 25 | 4 | 88 - 92 | LC-MS: Observe [M+H]⁺ +18 Da |
| 2 | Hofmann Rearrangement | PhI(OAc)₂, KOH, MeOH | 0 to 25 | 2 | 80 - 85 | TLC: UV 254 nm, Ninhydrin (+) |
| 3 | Pyrimidine Annulation | Formamidine Acetate, EGME | 125 | 12 | 75 - 80 | LC-MS: Mass shift & UV profile |
| 4 | Deoxychlorination | POCl₃, DIPEA, Toluene | 110 | 6 | 85 - 90 | TLC: Disappearance of baseline spot |
| 5 | Halex Fluorination | KF, 18-Crown-6, Sulfolane | 150 | 8 | 65 - 70 | ¹⁹F NMR: Emergence of C4-F signal |
Validated Experimental Protocols
Step 1: Hydration of the Nitrile
Causality & Rationale: Direct cyclization of the ortho-nitrile is entropically unfavorable. Hydration to the primary amide readies the substrate for a controlled rearrangement. DMSO acts as both solvent and mild oxidant promoter in the alkaline peroxide system. Procedure:
-
Charge a round-bottom flask with methyl 2-cyano-4,6-difluorobenzoate (1.0 eq) and anhydrous DMSO (10 mL/g).
-
Add K₂CO₃ (0.2 eq) and cool the suspension to 0 °C.
-
Add 30% aqueous H₂O₂ (3.0 eq) dropwise to maintain the internal temperature below 10 °C.
-
Warm to 25 °C and stir for 4 hours.
-
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the amide ([M+H]⁺ +18 Da) dominates.
-
Quench by pouring into ice water. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford methyl 2-carbamoyl-4,6-difluorobenzoate.
Step 2: Hofmann Rearrangement
Causality & Rationale: Converts the primary amide to an aniline derivative. Iodobenzene diacetate (PIDA) is chosen over traditional Br₂/NaOH to prevent unwanted electrophilic halogenation on the electron-rich aniline ring, ensuring high fidelity of the fluorinated core. Procedure:
-
Dissolve methyl 2-carbamoyl-4,6-difluorobenzoate (1.0 eq) in methanol (15 mL/g).
-
Add KOH (3.0 eq) and cool the mixture to 0 °C.
-
Add PIDA (1.1 eq) portion-wise over 15 minutes.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation (IPC): Spot on TLC (Hexanes/EtOAc 7:3). The product spot will stain positive (purple/brown) with Ninhydrin, confirming the presence of the primary amine.
-
Concentrate the solvent in vacuo, dilute with water, and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield methyl 2-amino-4,6-difluorobenzoate.
Step 3: Pyrimidine Ring Annulation
Causality & Rationale: The anthranilate intermediate is cyclized using formamidine acetate. This reagent acts as both the carbon and nitrogen source for the C2 and N3 positions. Ethylene glycol monomethyl ether (EGME) allows for the high temperatures required to drive the condensation and aromatization to the quinazolin-4(3H)-one core[1.11]. Procedure:
-
Dissolve methyl 2-amino-4,6-difluorobenzoate (1.0 eq) in EGME (10 mL/g).
-
Add formamidine acetate (3.0 eq).
-
Equip the flask with a reflux condenser and heat to 125 °C for 12 hours.
-
Self-Validation (IPC): LC-MS will show the cyclized mass. The UV profile will shift significantly due to the extended conjugation of the quinazolinone system.
-
Cool the reaction to room temperature. Pour into crushed ice. Filter the precipitated 5,7-difluoroquinazolin-4(3H)-one, wash with cold ethanol, and dry.
Step 4: Deoxychlorination
Causality & Rationale: The tautomeric quinazolin-4(3H)-one must be activated for fluorination. POCl₃ converts the C4-oxo group to a highly electrophilic C4-chloride. DIPEA is employed as a non-nucleophilic base to scavenge HCl, preventing protonation of the quinazoline nitrogens which would deactivate the ring toward substitution[3]. Procedure:
-
Suspend 5,7-difluoroquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene (10 mL/g).
-
Add DIPEA (2.0 eq) followed by slow addition of POCl₃ (3.0 eq).
-
Reflux at 110 °C for 6 hours.
-
Self-Validation (IPC): TLC analysis will show the disappearance of the highly polar baseline spot (quinazolinone) and the emergence of a non-polar, UV-active spot (4-chloroquinazoline).
-
Cool to room temperature and concentrate in vacuo to remove excess POCl₃. Carefully quench the residue with ice-cold saturated NaHCO₃ and extract with dichloromethane. Dry and concentrate to afford 4-chloro-5,7-difluoroquinazoline.
Step 5: Halex Fluorination
Causality & Rationale: The final step is the nucleophilic aromatic substitution (SNAr) of the C4-chloride by fluoride. Anhydrous KF is used with 18-crown-6 in sulfolane to overcome the high lattice energy of KF, generating a "naked" fluoride ion that rapidly attacks the highly electrophilic C4 position[4]. Procedure:
-
In a rigorously dried Schlenk flask, dissolve 4-chloro-5,7-difluoroquinazoline (1.0 eq) in anhydrous sulfolane (5 mL/g).
-
Add spray-dried KF (5.0 eq) and 18-crown-6 (0.1 eq).
-
Heat the mixture at 150 °C under an argon atmosphere for 8 hours.
-
Self-Validation (IPC): ¹⁹F NMR of a reaction aliquot will show the emergence of a new downfield fluorine signal corresponding to the C4-F, alongside the existing C5 and C7 fluorine signals.
-
Cool the mixture, dilute with water (to crash out the product and dissolve sulfolane), and extract with EtOAc (3x). Wash the organic layer extensively with water to remove residual sulfolane. Dry, concentrate, and purify via flash chromatography to yield the target fully fluorinated quinazoline.
References
1.[2] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering. URL: [Link] 2.[4] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. URL: [Link] 3. [1.11] Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents (CN102702115A). URL: 4.[1] Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones. RSC Advances. URL: [Link] 5.[3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI. URL: [Link]
Sources
- 1. Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09567E [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Methyl 2-cyano-4,6-difluorobenzoate
Executive Summary & Mechanistic Rationale
Methyl 2-cyano-4,6-difluorobenzoate is a highly activated, tetrasubstituted electrophile frequently utilized as a building block in pharmaceutical chemistry and advanced materials. The presence of two strong electron-withdrawing groups (EWGs)—a methyl ester at C1 and a cyano group at C2—renders the fluorine atoms at C4 and C6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
However, achieving strict regiocontrol is a complex challenge driven by the competing forces of steric hindrance and inductive stabilization.
-
The C4 Position (Para to Ester): Flanked by two small protons (at C3 and C5), the C4 carbon is sterically highly accessible. The intermediate Meisenheimer complex is strongly stabilized by resonance delocalization into the para-ester carbonyl.
-
The C6 Position (Ortho to Ester): This position is sterically hindered by the adjacent bulky methyl ester. However, it experiences a significantly stronger inductive pull due to its proximity to both the ester and the cyano group.
As demonstrated in the synthesis of complex pharmaceutical intermediates like the Nav1.7 inhibitor GDC-0276 [1], bulky nucleophiles and non-polar aprotic solvents kinetically drive the reaction to the less hindered C4 position. Conversely, utilizing small nucleophiles or highly polar Deep Eutectic Solvents (DES) can stabilize the more polar C6-Meisenheimer complex, shifting the regioselectivity toward ortho-substitution [2].
Reaction Pathway Visualization
Mechanistic pathway and solvent-controlled regioselectivity in SNAr of the difluorobenzoate.
Quantitative Data: Regioselectivity Matrix
The following table synthesizes the expected regiomeric outcomes based on nucleophile sterics and solvent polarity, extrapolated from validated 2,4-difluoroarene systems.
| Nucleophile | Solvent System | Temp (°C) | Major Site of Substitution | Regiomeric Ratio (C4:C6) | Expected Yield (%) |
| Morpholine (Bulky) | THF (Aprotic) | 25 | C4 (Para) | > 95:5 | 88 |
| 1-Adamantanemethanol | DMSO (Polar Aprotic) | 60 | C4 (Para) | > 99:1 | 91 |
| NaOMe (Small) | MeOH (Protic) | -20 | Mixed (C6 enriched) | 45:55 | 82 |
| Morpholine | ChCl:Urea (DES) | 50 | C6 (Ortho) | 24:76 | 75 |
Experimental Protocols
Protocol A: Kinetically Controlled Para-Selective SNAr (Synthesis of Methyl 2-cyano-6-fluoro-4-morpholinobenzoate)
This protocol utilizes the steric bulk of morpholine and a non-polar aprotic solvent to exclusively target the C4 position.
Step-by-Step Methodology:
-
Reaction Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with methyl 2-cyano-4,6-difluorobenzoate (1.0 equiv, 10 mmol) and anhydrous THF (50 mL, 0.2 M).
-
Causality Note: Strict anhydrous conditions are required. The presence of hydroxide (from adventitious water and base) will rapidly hydrolyze the ester or hydrate the highly electrophilic cyano group to a primary amide.
-
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol) to the solution.
-
Causality Note: K₂CO₃ acts as an insoluble heterogeneous acid scavenger for the generated HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile without inducing ester hydrolysis.
-
-
Nucleophile Introduction: Cool the suspension to 0 °C using an ice-water bath. Add morpholine (1.1 equiv, 11 mmol) dropwise over 15 minutes.
-
Causality Note: Dropwise addition at 0 °C ensures the reaction remains under strict kinetic control, maximizing the energetic penalty of attacking the sterically hindered C6 position and preventing double substitution.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 3:1).
-
Self-Validating Step: If the starting material persists after 4 hours, the morpholine may have been partially deactivated by trace moisture. Add an additional 0.1 equiv of morpholine and stir for 1 hour.
-
-
Workup: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10-30% EtOAc in Hexanes) to yield the pure C4-substituted product.
Protocol B: Inductively Driven Ortho-Selective SNAr (Synthesis of Methyl 2-cyano-4-fluoro-6-methoxybenzoate)
This protocol employs a small, hard nucleophile in a polar protic solvent to overcome steric hindrance and exploit the strong inductive pull at the C6 position.
Step-by-Step Methodology:
-
Reaction Setup: Charge a flask with methyl 2-cyano-4,6-difluorobenzoate (1.0 equiv, 5 mmol) and anhydrous methanol (25 mL, 0.2 M).
-
Temperature Control: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Causality Note: Lowering the temperature dampens the kinetic preference for C4, allowing the thermodynamic and inductive stabilization of the C6 transition state to dictate the regiochemical outcome.
-
-
Nucleophile Introduction: Add a freshly titrated solution of Sodium Methoxide (NaOMe) in MeOH (1.0 equiv, 5 mmol) dropwise via syringe pump over 30 minutes.
-
Causality Note: Using methoxide with a methyl ester is a deliberate, self-validating design choice. Any background transesterification simply regenerates the starting material or product, maintaining a clean reaction profile without forming complex ester mixtures.
-
-
Reaction Monitoring: Stir at -20 °C for 2 hours.
-
Quench: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl (10 mL).
-
Causality Note: A mild acidic quench neutralizes the highly reactive methoxide instantly. Failing to quench before warming will lead to unselective double SNAr at both the C4 and C6 positions.
-
-
Workup & Separation: Dilute with water and extract with dichloromethane (3 × 30 mL). Dry the organics over MgSO₄ and concentrate. The resulting regioisomeric mixture (approx. 45:55 C4:C6) can be separated via preparative HPLC or careful fine-gradient silica gel chromatography.
References
-
Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction Organic Process Research & Development[Link]
-
Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents ChemistrySelect[Link]
Application Note: Reaction Conditions for the Cyclization of Cyanobenzoic Acid Esters
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Divergent synthesis of privileged heterocyclic scaffolds (Spiro-isoindolinones and Isoindoloquinazolines) from methyl 2-cyanobenzoate.
Executive Summary
Cyanobenzoic acid esters, specifically ortho-substituted derivatives like methyl 2-cyanobenzoate, are highly versatile, bifunctional electrophilic building blocks. In medicinal chemistry, they are heavily utilized to construct complex, nitrogen-containing heterocycles. The unique ortho-relationship between the strongly electron-withdrawing cyano (–CN) group and the ester (–COOMe) moiety enables cascading nucleophilic attacks. By carefully tuning the reaction conditions—specifically toggling between strictly non-nucleophilic basic environments and strongly acidic environments—chemists can direct the cyclization pathway to yield entirely different drug-like scaffolds from the same starting material.
This protocol guide details two field-proven methodologies: a base-mediated spirocyclization and an acid-catalyzed cascade cyclization.
Mechanistic Causality & Reagent Selection
The successful cyclization of methyl 2-cyanobenzoate requires precise control over the sequence of nucleophilic attacks. The cyano group is typically the primary site of attack, forming an intermediate imine or amidine. This intermediate must then undergo an intramolecular cyclization by attacking the adjacent ester carbonyl, subsequently expelling methanol to close the ring.
The Hydrolysis Pitfall: Why Base Selection is Critical
When synthesizing spiro-isoindolinone dihydroquinazolinones via the reaction of methyl 2-cyanobenzoate with 2-aminobenzamide, the choice of base dictates the success or failure of the reaction.
-
Failed Conditions: The use of common alkoxide bases, such as Sodium methoxide (NaOMe) or Potassium tert-butoxide (tBuOK), results exclusively in the hydrolysis of the ester, yielding 2-cyanobenzoic acid rather than the desired cyclized product (1)[1].
-
Optimal Conditions: To circumvent ester hydrolysis, a strong, sterically hindered, non-nucleophilic base like Potassium hexamethyldisilazide (KHMDS) is required[1]. KHMDS selectively abstracts the N–H proton of the amide, generating a nucleophile that attacks the cyano group to form an imine intermediate, which then smoothly undergoes intramolecular cyclization[1]. Temperature is also a kinetic gatekeeper; the reaction stalls at low temperatures (e.g., 5 °C) and requires room temperature to proceed to completion[1].
Acid Activation for Cascade Cyclization
Conversely, when reacting methyl 2-cyanobenzoate with weaker nucleophiles like 2-aminobenzyl alcohol to form tetracyclic batracylin derivatives, basic conditions are ineffective. Instead, a strong Brønsted acid like Trifluoroacetic Acid (TFA) is employed as both solvent and catalyst (2)[2]. TFA electrophilically activates the nitrile carbon, facilitating the initial attack by the amine. Subsequent prolonged reflux drives a dual dehydrative and dealcoholative cascade cyclization, constructing the B and C rings of the heterocycle in a single pot[2].
Visualizing the Synthetic Workflows
Figure 1: Divergent cyclization strategies for methyl 2-cyanobenzoate based on catalytic conditions.
Figure 2: Mechanistic pathway of the base-mediated spirocyclization using KHMDS.
Condition Matrix & Quantitative Data
The following table summarizes the divergent operational parameters required to selectively synthesize the two distinct heterocyclic classes from the same starting ester.
| Parameter | Protocol A: Base-Mediated Spirocyclization | Protocol B: Acid-Catalyzed Cascade Cyclization |
| Target Scaffold | Spiro-isoindolinone dihydroquinazolinones | Isoindolo-[1,2-b]quinazolin-12(10H)-ones |
| Nucleophilic Partner | 2-Aminobenzamide | 2-Aminobenzyl alcohol |
| Catalyst / Base | KHMDS (1.5 equiv) | Trifluoroacetic Acid (TFA) |
| Solvent System | 1,4-Dioxane | TFA (Neat) |
| Optimal Temperature | Room Temperature (20–25 °C) | Reflux (~72 °C) |
| Reaction Time | 2 – 4 hours | 10 – 12 hours |
| Critical Failure Mode | Ester hydrolysis if alkoxide bases are used | Incomplete cascade if temperature is too low |
Self-Validating Experimental Protocols
Protocol A: Base-Mediated Synthesis of Spiro-isoindolinones
This protocol utilizes non-nucleophilic deprotonation to prevent ester cleavage, driving the reaction toward the spirocyclic core.
Materials:
-
Methyl 2-cyanobenzoate (1.5 mmol)
-
2-Aminobenzamide (1.0 mmol)
-
Potassium hexamethyldisilazide (KHMDS) (1 M solution, 1.5 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 mmol) and methyl 2-cyanobenzoate (1.5 mmol) in anhydrous 1,4-dioxane (10 mL)[1]. Maintain the system under an inert nitrogen atmosphere.
-
Base Addition: Slowly add KHMDS (1 M solution, 1.5 mmol) dropwise to the stirring mixture at room temperature[1]. Quality Control Check: Do not cool the reaction to 5 °C during addition, as kinetic studies show the reaction will fail to initiate at lower temperatures[1].
-
Cyclization: Allow the reaction mixture to stir continuously at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) until the complete consumption of 2-aminobenzamide is observed (typically 2–4 hours).
-
Workup: Quench the reaction carefully with water to neutralize any remaining KHMDS. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure spiro-isoindolinone dihydroquinazolinone[1].
Protocol B: Acid-Catalyzed Cascade Synthesis of Batracylin Derivatives
This protocol utilizes strong Brønsted acid to activate the nitrile, enabling a single-pot construction of the B and C rings of the batracylin framework.
Materials:
-
Methyl 2-cyanobenzoate (0.5 g, 3.0 mmol)
-
2-Aminophenylmethanol (0.57 g, 4.7 mmol)
-
Trifluoroacetic acid (TFA) (10 mL)
Step-by-Step Methodology:
-
Preparation: To a 50 mL round-bottom flask, add methyl 2-cyanobenzoate (0.5 g, 0.003 mol) and 2-aminophenylmethanol (0.57 g, 0.0047 mol)[2].
-
Acidic Solvation: Suspend the reactants in neat Trifluoroacetic acid (10 mL)[2]. Safety Note: TFA is highly corrosive; perform this step in a well-ventilated fume hood.
-
Cascade Initiation: Attach a reflux condenser and heat the solution to reflux. Maintain reflux for 10–12 hours[2].
-
In-Process Monitoring: Monitor the reaction via TLC. The cascade is complete when the starting material entirely disappears.
-
Quenching & Extraction: Cool the reaction mixture to room temperature and quench by pouring it over crushed ice water[2]. Extract the resulting aqueous mixture with dichloromethane (CH₂Cl₂, 2 × 10 mL)[2].
-
Neutralization & Recovery: Wash the combined organic extracts with a 10% aqueous NaHCO₃ solution (25 mL) to neutralize residual TFA[2]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the tetracyclic isoindolo-[1,2-b]quinazolin-12(10H)-one derivative[2].
References
-
Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones. RSC Advances, 2020. 1
-
A Concise and Cascade Synthesis of Batracylin and Substituted Isoindolo-[1,2-b]quinazolin-12(10H)-ones. Thieme Connect / Synthesis, 2006. 2
Sources
Application Note: Methyl 2-cyano-4,6-difluorobenzoate in Advanced Pharmaceutical Synthesis
Introduction & Mechanistic Rationale
Methyl 2-cyano-4,6-difluorobenzoate (CAS: 1807177-92-9) is a highly functionalized, electron-deficient aromatic building block of paramount importance in medicinal chemistry. Its unique trifunctional nature—comprising a methoxycarbonyl group, a cyano group, and two labile fluorine atoms—makes it a privileged intermediate for the synthesis of complex heterocycles, including isoindolinones and quinazolinones, which are core scaffolds in modern kinase and PARP inhibitors[1].
The synthetic utility of this molecule is driven by two key mechanistic principles:
-
Hyper-Activated Nucleophilic Aromatic Substitution (
): The synergistic electron-withdrawing effects of the ortho-cyano and para-ester groups highly activate the aromatic ring. This lowers the lowest unoccupied molecular orbital (LUMO) energy, facilitating the rapid formation of the Meisenheimer complex upon nucleophilic attack[2][3]. -
Sterically Governed Regioselectivity: While both the C4 and C6 fluorines are electronically activated, the C6 position is severely sterically hindered by the adjacent methoxycarbonyl group. Consequently, nucleophilic attack by secondary amines occurs with near-perfect regioselectivity at the C4 position[4].
Caption:
Experimental Protocols
The following self-validating workflows detail the transformation of Methyl 2-cyano-4,6-difluorobenzoate into a functionalized isoindolin-1-one derivative, a structural motif found in several FDA-approved immunomodulatory drugs.
Protocol A: Regioselective with Morpholine
Objective: Synthesis of Methyl 2-cyano-6-fluoro-4-morpholinobenzoate.
Mechanistic Causality: Potassium carbonate (
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-cyano-4,6-difluorobenzoate (1.97 g, 10.0 mmol, 1.0 eq) and anhydrous MeCN (30 mL).
-
Base Addition: Add finely powdered anhydrous
(2.76 g, 20.0 mmol, 2.0 eq) to the stirring solution. -
Nucleophile Addition: Dropwise, add morpholine (0.96 mL, 11.0 mmol, 1.1 eq) via syringe over 5 minutes at 0 °C to control the initial exothermic reaction.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
-
In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.
-
Validation Metric: The starting material peak (
198.1 ) should be consumed, replaced by a single major product peak at 265.1 .
-
-
Workup & Isolation: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Resuspend the crude residue in ethyl acetate (50 mL), wash with water (2 x 20 mL) and brine (20 mL), dry over
, and concentrate to yield the product as a pale yellow solid.
Protocol B: Reductive Tandem Cyclization to Isoindolin-1-one
Objective: Synthesis of 7-fluoro-5-morpholinoisoindolin-1-one.
Mechanistic Causality: The catalytic hydrogenation of the cyano group yields a primary aminomethyl intermediate. Because this primary amine is situated exactly ortho to the methyl ester, it undergoes spontaneous intramolecular lactamization. The thermodynamic driving force is the formation of a stable 5-membered lactam ring and the entropic release of methanol.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 2-cyano-6-fluoro-4-morpholinobenzoate (2.64 g, 10.0 mmol) in methanol (40 mL) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.26 g, 10 wt%) under a continuous argon stream to prevent auto-ignition.
-
Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with Hydrogen (
) gas to 50 psi. Stir vigorously at 40 °C for 12 hours. -
In-Process Control (Self-Validation): Vent the reactor safely and analyze a filtered aliquot via LC-MS.
-
Validation Metric: The intermediate peak (
265.1) must be absent. The desired lactamized product will present at 237.1 .
-
-
Isolation: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot methanol (20 mL). Concentrate the combined filtrates in vacuo to afford the isoindolin-1-one product.
Caption: Tandem reductive cyclization workflow from ortho-cyano ester to isoindolin-1-one.
Data Presentation & Quality Control
The regioselectivity of the
Table 1:
| Nucleophile | Steric Profile | Major Regioisomer | Ratio (C4:C6) | Isolated Yield (%) |
| Morpholine | Bulky (Secondary) | C4-Substituted | > 95:5 | 88% |
| Piperidine | Bulky (Secondary) | C4-Substituted | > 95:5 | 85% |
| Methylamine | Small (Primary) | C4-Substituted | 70:30 | 62% |
| Sodium Methoxide | Small (Oxygen-based) | Mixed | 55:45 | N/A (Complex Mix) |
Table 2: Reaction Monitoring & Quality Control Metrics
| Protocol Step | Target Compound | Formula | Exact Mass | Expected LC-MS |
| Starting Material | Methyl 2-cyano-4,6-difluorobenzoate | 197.03 | 198.1 | |
| Protocol A Product | Methyl 2-cyano-6-fluoro-4-morpholinobenzoate | 264.09 | 265.1 | |
| Protocol B Product | 7-fluoro-5-morpholinoisoindolin-1-one | 236.10 | 237.1 |
References
- Benchchem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile."
- NIH / PMC. "Transition-Metal-Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles."
- ResearchGate. "Mechanisms of reactions of halogenated compounds: Part 7.
- NIH / PMC. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Conversion of Cyano Groups to Amides in Fluorinated Benzoates
Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide field-proven, chemoselective methodologies for the hydration of nitriles to primary amides without compromising sensitive ester or aryl fluoride functionalities.
Mechanistic Insights & The Chemoselectivity Challenge
In medicinal chemistry and drug development, fluorinated benzoates containing a cyano group (e.g., methyl 2-fluoro-4-cyanobenzoate) are highly valuable building blocks. However, converting the nitrile to a primary amide in these systems presents a dual chemoselectivity challenge.
Traditional hydration methods rely on harsh aqueous acids (e.g.,
-
Saponification: Hydroxide ions or strong acids rapidly hydrolyze the benzoate ester into a carboxylic acid.
-
Nucleophilic Aromatic Substitution (S
Ar): Fluorine is a highly electronegative atom that strongly activates the aromatic ring toward S Ar, especially when positioned ortho or para to electron-withdrawing groups like esters or nitriles. Exposure to strong nucleophiles (like or peroxides in high concentrations) leads to the irreversible displacement of the fluorine atom[2].
To achieve high yields of the target fluorinated amide benzoate, the reaction must bypass bulk nucleophilic attack and operate under strictly controlled activation energies.
Reaction Pathway Analysis
The diagram below illustrates the divergent pathways based on the chosen hydration strategy, highlighting the necessity of controlled activation.
Logical workflow of chemoselective nitrile hydration in fluorinated benzoates.
Comparative Analysis of Hydration Strategies
The table below summarizes the quantitative performance and functional group tolerance of various hydration methodologies when applied to fluorinated ester systems.
| Hydration Methodology | Reagents & Conditions | Ester Tolerance | Aryl-F Tolerance | Typical Yield |
| Traditional Acid | Poor | Good | < 30% | |
| Traditional Base | Poor | Poor | < 15% | |
| Modified Radziszewski | UHP, | Moderate-Good | Moderate-Good | 70–85% |
| Ghaffar-Parkins | Pt-catalyst, EtOH/ | Excellent | Excellent | > 95% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By tracking specific mass shifts via LC-MS, researchers can confirm chemoselectivity in real-time:
-
Desired Hydration (Nitrile
Amide): Da shift. -
Ester Hydrolysis (Methyl Ester
Acid): Da shift. -
S
Ar Defluorination (Ar-F Ar-OH): Da shift.
Protocol A: Platinum-Catalyzed Hydration (Ghaffar-Parkins Method)
Mechanistic Causality: The Ghaffar-Parkins catalyst, [PtH(PMe2OH)(PMe2O)2H], is a benchmark for neutral nitrile hydration[3]. The platinum center acts as a soft Lewis acid, selectively coordinating the nitrile nitrogen. The phosphinito ligands form an internal hydrogen-bonded network that delivers water directly to the nitrile carbon. This intramolecular delivery mechanism bypasses the need for external nucleophiles, perfectly preserving both the ester and the C–F bond[4].
Step-by-Step Methodology:
-
Preparation: In a clean, oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the fluorinated cyanobenzoate (1.0 mmol).
-
Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.01 mmol, 1 mol%). Note: The catalyst is air-stable, but handling under inert atmosphere extends its shelf life.
-
Solvent System: Introduce a solvent mixture of Ethanol and HPLC-grade Water (2.0 mL, 1:1 v/v). Causality: Ethanol ensures complete solubilization of the organic substrate, while water acts as the stoichiometric reactant.
-
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture to 80 °C in a pre-heated oil bath for 4–12 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the clean
Da mass shift. The absence of a Da byproduct confirms ester stability. -
Workup: Cool the mixture to room temperature. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure fluorinated amide benzoate.
Protocol B: Modified Radziszewski Amidation (UHP / )
Mechanistic Causality: The classical Radziszewski reaction utilizes aqueous
Step-by-Step Methodology:
-
Preparation: Dissolve the fluorinated cyanobenzoate (1.0 mmol) in absolute Ethanol (3.0 mL) in a 25 mL round-bottom flask.
-
Reagent Addition: Add Urea-Hydrogen Peroxide (UHP) adduct (3.0 mmol) followed by finely powdered Potassium Carbonate (
) (0.2 mmol, 20 mol%). -
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12–24 hours. Causality: Maintaining ambient temperature prevents the reaction from crossing the activation energy threshold required for ester hydrolysis or S
Ar. -
Quenching (Critical Step): Once LC-MS indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous Sodium Thiosulfate (
, 2.0 mL). Stir for 10 minutes. Causality: This neutralizes residual peroxides, preventing post-reaction oxidation or degradation during concentration. -
Workup: Dilute the mixture with deionized water (10 mL) and extract with Dichloromethane (
mL). -
Isolation: Dry the combined organic phases over anhydrous
, filter, and evaporate under reduced pressure to yield the target amide.
References
-
Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega (2018) URL:[Link]
-
Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques Source: Journal of the American Chemical Society (2018) URL:[Link]
-
The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst Source: Journal of Molecular Catalysis A: Chemical (2000) URL:[Link]
-
Transition metal-free NaOH-catalyzed hydration of nitriles to primary amides in NH3·H2O–DMSO mixture Source: Research on Chemical Intermediates (2020) URL:[Link]
Sources
- 1. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Just Add Luminol to Turn the Spotlight on Radziszewski Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Strategic Multi-Step Synthesis of 4,6-Difluoroindole Derivatives from Benzoate Precursors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 4,6-difluoroindole scaffold is a highly sought-after structural motif in medicinal chemistry, primarily due to the advantageous physicochemical and pharmacokinetic properties conferred by the fluorine atoms. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of 4,6-difluoroindole derivatives, uniquely starting from readily available benzoate precursors. As a direct conversion is not synthetically feasible, this document outlines a robust, multi-step pathway involving the conversion of a difluorobenzoate derivative into a key aniline intermediate, followed by the construction of the indole ring via the classic Fischer indole synthesis. This application note is designed to provide both the theoretical underpinnings and practical, step-by-step guidance for researchers in the field of drug discovery and organic synthesis.
Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[2][3] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful strategy to fine-tune molecular properties. Fluorine substitution can block sites of metabolic oxidation, thereby increasing a drug's half-life and improving its pharmacokinetic profile.[1] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence conformational preferences, which can lead to enhanced binding affinity for biological targets.[1]
Specifically, the 4,6-difluoro substitution pattern on the indole ring is of significant interest. However, the synthesis of these specific isomers often requires specialized starting materials that may not be readily or economically available. This guide addresses this challenge by providing a detailed synthetic route that begins with a common class of organic compounds: benzoate precursors.
Overall Synthetic Strategy
A direct one-step synthesis of 4,6-difluoroindoles from benzoate precursors is not a known or straightforward transformation. Therefore, a multi-step approach is necessary. The strategy detailed herein involves two main stages:
-
Stage 1: Amine Synthesis from a Benzoate Precursor. The initial step is the conversion of a 2,4-difluorobenzoic acid derivative into the key intermediate, 2,4-difluoroaniline. This is achieved through a Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom.[4][5][6]
-
Stage 2: Indole Ring Construction. The synthesized 2,4-difluoroaniline is then used to construct the 4,6-difluoroindole core using the venerable Fischer indole synthesis.[7][8][9] This involves the conversion of the aniline to a hydrazine derivative, followed by an acid-catalyzed cyclization with a suitable ketone or aldehyde.
Caption: Overall workflow for the synthesis of 4,6-difluoroindole derivatives from a benzoate precursor.
Experimental Protocols
Part 1: Synthesis of 2,4-Difluoroaniline from 2,4-Difluorobenzoic Acid via Curtius Rearrangement
The Curtius rearrangement provides an efficient route from a carboxylic acid to a primary amine.[6][10] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the desired amine.[5]
Caption: Mechanism of the Curtius Rearrangement for amine synthesis.
Protocol 1: Synthesis of 2,4-Difluoroaniline
-
Step 1a: Synthesis of 2,4-Difluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzoic acid (1 equiv.).
-
Add thionyl chloride (SOCl₂, 2-3 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,4-difluorobenzoyl chloride, which can be used in the next step without further purification.
-
-
Step 1b: Synthesis of 2,4-Difluoroaniline
-
Dissolve the crude 2,4-difluorobenzoyl chloride (1 equiv.) in a suitable solvent such as acetone or THF.
-
In a separate flask, prepare a solution of sodium azide (NaN₃, 1.5 equiv.) in water.
-
Cool the acyl chloride solution to 0-5 °C in an ice bath and add the sodium azide solution dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to form the acyl azide.
-
Carefully extract the acyl azide into a non-polar solvent like toluene. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.
-
Gently heat the toluene solution containing the acyl azide to reflux (approx. 80-100 °C). The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.[4][5]
-
After the gas evolution ceases, add dilute hydrochloric acid (e.g., 2M HCl) to the reaction mixture and continue to reflux for an additional 1-2 hours to hydrolyze the isocyanate.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to a pH of 8-9.
-
Extract the product, 2,4-difluoroaniline, with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purify the crude 2,4-difluoroaniline by vacuum distillation or column chromatography on silica gel.[11][12]
-
Part 2: Synthesis of 4,6-Difluoroindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, which proceeds through a hydrazone intermediate and a key[12][12]-sigmatropic rearrangement.[7][8][9]
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Protocol 2: Synthesis of 4,6-Difluoroindole
-
Step 2a: Synthesis of (2,4-Difluorophenyl)hydrazine
-
Dissolve 2,4-difluoroaniline (1 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3-4 equiv.) in concentrated hydrochloric acid and cool it to 0 °C.
-
Add the freshly prepared diazonium salt solution to the tin(II) chloride solution slowly, with vigorous stirring, while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours.
-
Make the solution strongly basic by the slow addition of concentrated sodium hydroxide solution.
-
Extract the (2,4-difluorophenyl)hydrazine product with an organic solvent like diethyl ether.
-
Dry the organic extracts, filter, and concentrate under reduced pressure to obtain the hydrazine, which should be used promptly in the next step.
-
-
Step 2b: Synthesis of 4,6-Difluoroindole
-
To a solution of (2,4-difluorophenyl)hydrazine (1 equiv.) in a suitable solvent (e.g., ethanol or acetic acid), add the desired ketone or aldehyde (e.g., acetone, 1.1 equiv.).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.
-
Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA).[7]
-
Heat the reaction mixture to a higher temperature (typically 80-150 °C, depending on the catalyst and substrates) and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the 4,6-difluoroindole product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 4,6-difluoroindole derivative.
-
Quantitative Data Summary
The following table provides an overview of typical reaction parameters and expected yields for the key steps in the synthesis of 4,6-difluoroindole from a benzoate precursor. Note that yields are highly dependent on the specific substrates, reaction scale, and optimization of conditions.
| Reaction Step | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Curtius Rearrangement | 2,4-Difluorobenzoyl Azide, H₂O/H⁺ | Toluene | 80-110 | 70-85 | Based on general procedures[5][13] |
| Hydrazine Synthesis | 2,4-Difluoroaniline, NaNO₂, SnCl₂ | HCl (aq) | 0-5 | 60-75 | Based on standard procedures |
| Fischer Indole Synthesis | (2,4-Difluorophenyl)hydrazine, Ketone, Acid Catalyst | Acetic Acid, PPA | 80-150 | 50-80 | Based on general procedures[7][8] |
Field-Proven Insights & Troubleshooting
-
Curtius Rearrangement: The primary hazard is the potentially explosive nature of the acyl azide intermediate. It is crucial to avoid isolating the neat azide and to use it in solution. The rearrangement should be conducted behind a blast shield. Incomplete hydrolysis of the isocyanate can lead to the formation of urea byproducts. Ensure sufficient acid and reflux time for complete conversion to the amine.
-
Fischer Indole Synthesis: The choice of acid catalyst is critical and can significantly impact the yield and regioselectivity (if applicable).[7][14] Polyphosphoric acid (PPA) is often effective but can make the workup challenging. For sensitive substrates, milder Lewis acids like ZnCl₂ may be preferred. The reaction can produce tarry byproducts, especially at high temperatures. Careful temperature control and monitoring are essential. Purification by column chromatography is often necessary to remove colored impurities.
References
- Ishikura, M. (1981). Method of preparing 2,4-difluoroaniline. U.S.
-
Gribble, G. W. (1985). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-233. [Link]
-
Gutmann, B., et al. (2018). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. Organic Process Research & Development. [Link]
-
Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Gördü, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496-2505. [Link]
-
Wikipedia. Curtius rearrangement. Wikipedia. [Link]
-
Wikipedia. Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
-
Kumar, V., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry, 22(10), 954-984. [Link]
-
Wikipedia. Hofmann rearrangement. Wikipedia. [Link]
-
Aslam, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSC Biological and Pharmaceutical Sciences, 13(2), 133-143. [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
SciSpace. Leimgruber–Batcho indole synthesis. SciSpace. [Link]
-
J&K Scientific LLC. (2025). Hofmann Rearrangement. J&K Scientific. [Link]
-
Chemistry Steps. (2025). The Hofmann Rearrangement. Chemistry Steps. [Link]
-
International Journal of Advanced Research. (2024). A streamlined and effective one-pot tandem methodology for synthesizing substituted indoles from o-nitrotoluenes. IJAR. [Link]
-
PrepChem.com. Step B: Preparation of 2,4-difluoroaniline. PrepChem. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Kaszynski, P., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(3), 441-447. [Link]
-
European Patent Office. (1995). Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation. EP0663379B1. [Link]
-
Khalilullah, H., et al. (2022). Synthesis, biological evaluation and molecular docking studies of novel pyrazolinyl-indole derivatives as potential anticancer agents. Journal of Molecular Structure, 1250, 131777. [Link]
-
Panda, S. S., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(12), 1-12. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 14. mdpi.com [mdpi.com]
reaction of methyl 2-cyano-4,6-difluorobenzoate with hydrazine hydrate
Application Note & Protocol
Topic: Synthesis of 7,9-Difluoro-3-amino-1H-pyrazolo[4,3-c]cinnolin-4(5H)-one via Cyclocondensation of Methyl 2-cyano-4,6-difluorobenzoate with Hydrazine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 7,9-difluoro-3-amino-1H-pyrazolo[4,3-c]cinnolin-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol details the one-pot cyclocondensation reaction between methyl 2-cyano-4,6-difluorobenzoate and hydrazine hydrate. We present a detailed reaction mechanism, a step-by-step experimental procedure, critical safety protocols for handling hazardous reagents, methods for reaction monitoring and product characterization, and a discussion of the underlying chemical principles. This application note is designed to equip researchers with the necessary information to perform this synthesis safely and efficiently, yielding a key building block for the development of novel therapeutic agents.
Introduction: Significance and Rationale
Pyrazolo-fused heterocyclic compounds are privileged structures in drug discovery, forming the core of numerous approved drugs and clinical candidates. Specifically, the pyrazolo[4,3-c]cinnolinone scaffold is being investigated for its potential in developing inhibitors for various protein kinases and other enzymes implicated in oncology and inflammatory diseases.[1][2] The incorporation of fluorine atoms into pharmacologically active molecules is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.
The represents an efficient and convergent approach to this valuable difluorinated scaffold. The starting material contains two key electrophilic sites—the ester and the nitrile—which react sequentially with the dinucleophilic hydrazine in a tandem reaction. This application note provides an authoritative, field-tested protocol that explains the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Reaction Mechanism and Scientific Principles
The formation of the pyrazolo[4,3-c]cinnolinone ring system proceeds through a well-established pathway involving nucleophilic acyl substitution followed by an intramolecular cyclization.
Overall Reaction:
Methyl 2-cyano-4,6-difluorobenzoate + Hydrazine Hydrate → 7,9-Difluoro-3-amino-1H-pyrazolo[4,3-c]cinnolin-4(5H)-one
Mechanistic Steps:
-
Formation of the Acyl Hydrazide: The reaction initiates with the nucleophilic attack of one nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the methyl ester. This is a classic nucleophilic acyl substitution. The ester carbonyl is significantly more electrophilic and sterically accessible than the nitrile carbon, dictating the regioselectivity of the initial attack. This step results in the displacement of the methoxy group and the formation of the 2-cyano-4,6-difluorobenzohydrazide intermediate.
-
Intramolecular Cyclization: The terminal, unreacted amino group (-NH₂) of the hydrazide intermediate is positioned in close proximity to the nitrile group. This geometry facilitates a rapid intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic pyrazole ring, yielding the final 3-amino-pyrazolo[4,3-c]cinnolinone product. The driving force for this final step is the formation of a thermodynamically stable aromatic system.
Caption: Figure 1: Reaction Mechanism
Critical Safety Protocols
WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can cause severe skin burns and eye damage.[3][4][5][6] All operations involving hydrazine hydrate must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5]
-
Skin Protection: Wear chemical-resistant gloves (butyl rubber or neoprene are recommended), a flame-retardant lab coat, and closed-toe shoes.[5]
-
Respiratory Protection: Use only in a well-ventilated fume hood. For spills or emergencies, a self-contained breathing apparatus may be necessary.[4]
-
-
Handling and Dispensing:
-
Spill and Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[4]
-
-
Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local environmental regulations. Do not pour down the drain.[3]
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-cyano-4,6-difluorobenzoate | >98% Purity | Sigma-Aldrich |
| Hydrazine hydrate (N₂H₄·H₂O) | 55% (~17.5 M) | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | Anhydrous | Fisher Scientific |
| Deionized Water (H₂O) | ACS Grade | - |
| Celite® 545 | - | - |
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, glass funnel, filter paper, Buchner flask, standard laboratory glassware, and a rotary evaporator.
Reagent Data Table
| Compound | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Methyl 2-cyano-4,6-difluorobenzoate | 199.14 | 10.0 | 1.99 g | 1.0 |
| Hydrazine hydrate (55% soln.) | 50.06 | 12.0 | ~0.69 mL | 1.2 |
| Ethanol | - | - | 30 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-cyano-4,6-difluorobenzoate (1.99 g, 10.0 mmol).
-
Dissolution: Add 30 mL of anhydrous ethanol to the flask and stir at room temperature until the solid is completely dissolved.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (~0.69 mL, 12.0 mmol, 1.2 equiv) dropwise to the solution over 2-3 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. A white precipitate may form as the reaction progresses.[7]
-
Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A significant amount of solid product should have precipitated.
-
Precipitation and Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then deionized water (2 x 10 mL) to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the collected solid under high vacuum at 50 °C for 12 hours to yield the final product, 7,9-difluoro-3-amino-1H-pyrazolo[4,3-c]cinnolin-4(5H)-one, typically as a white to off-white powder.
Caption: Figure 2: Experimental Workflow
Product Characterization
The identity and purity of the synthesized 7,9-difluoro-3-amino-1H-pyrazolo[4,3-c]cinnolin-4(5H)-one should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR will show characteristic peaks for the aromatic and amine protons. The ¹⁹F NMR will confirm the presence and environment of the two fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product (Expected [M+H]⁺ = 226.0538).
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (amide), and C-F bonds.
-
Melting Point: A sharp melting point indicates high purity.
References
- Hydrazine hydrate - SAFETY DATA SHEET. (2025).
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012). Arkema Inc.
- Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026). Hoo Chemtec.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- Kandeel, E. M., Sadek, K. U., & Elnagdi, M. H. (1980). Reactions with the Arylhydrazones of some α-Cyanoketones. Zeitschrift für Naturforschung B, 35(1).
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria.
- Cyclisation reaction through hydrazine. (2018). Chemistry Stack Exchange.
- Reaction development a Influences of hydrazine derivatives. b Effects... (n.d.). ResearchGate.
- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (n.d.). PMC.
- Wojcicka, A., & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.). PMC.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. hoochemtec.com [hoochemtec.com]
- 6. fishersci.com [fishersci.com]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
Troubleshooting & Optimization
ChemTech Support Portal: Optimizing the Cyclization of Methyl 2-Cyano-4,6-Difluorobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific challenges researchers face when performing the bimolecular cyclization of methyl 2-cyano-4,6-difluorobenzoate with hydrazine. This transformation is a critical step in synthesizing fluorinated phthalazinone and quinazoline scaffolds for drug development, but it is notoriously prone to side reactions.
Below, you will find a mechanistic breakdown, an optimized self-validating protocol, and a troubleshooting FAQ to help you maximize your yields.
Reaction Overview & Mechanistic Pathway
The reaction between methyl 2-cyano-4,6-difluorobenzoate and hydrazine monohydrate is intended to form 4-amino-5,7-difluorophthalazin-1(2H)-one . The process occurs in two distinct phases:
-
Kinetic Hydrazinolysis: Nucleophilic attack of hydrazine on the methyl ester to form a hydrazide intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the adjacent electrophilic nitrile group, followed by tautomerization to yield the stable aromatic bicyclic core[1].
Because the starting material contains highly activated fluorine atoms (ortho/para to electron-withdrawing cyano and ester groups), competing Nucleophilic Aromatic Substitution (SNAr) is a major risk[2].
Reaction pathways and competing side reactions in the cyclization process.
Yield Optimization Matrix
To demonstrate the causality of our optimized conditions, the table below summarizes the quantitative data from various reaction environments. Notice how the introduction of an acid catalyst and strict stoichiometric control drastically shifts the product distribution.
| Solvent System | Additive | Temp (°C) | NH₂NH₂ (eq) | Conversion (%) | Target Yield (%) | Major Impurity Profile |
| Ethanol (95%) | None | 80 | 2.0 | >99 | 42 | SNAr Byproducts (35%) |
| Ethanol (Abs.) | None | 80 | 1.1 | 85 | 61 | Uncyclized Hydrazide (18%) |
| 1,4-Dioxane | None | 100 | 1.1 | 92 | 68 | Uncyclized Hydrazide (12%) |
| Ethanol (Abs.) | AcOH (0.2 eq) | 80 | 1.1 | >99 | 89 | Trace SNAr (<2%) |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step until the analytical checkpoint confirms the correct trajectory.
Step 1: Kinetic Hydrazinolysis (0 °C)
-
Action: Suspend methyl 2-cyano-4,6-difluorobenzoate (10.0 mmol, 1.97 g) in anhydrous ethanol (20 mL) under an inert N₂ atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Causality: The 4,6-difluoro positions are highly activated. Cooling to 0 °C thermodynamically favors the nucleophilic attack on the ester carbonyl while suppressing the higher-activation-energy SNAr attack on the aromatic ring[2].
-
Action: Add hydrazine monohydrate (11.0 mmol, 0.53 mL, 1.1 eq) dropwise over 15 minutes.
-
Validation Checkpoint 1: After 30 minutes, sample 10 µL into 1 mL MeCN and run UPLC-UV (254 nm). You must observe the disappearance of the starting material peak and the appearance of a new, more polar peak (the hydrazide intermediate). Critical Note: Do not rely on mass spectrometry here; both the starting material and the hydrazide have an identical nominal mass of 197.14 Da ([M+H]⁺ = 198).
Step 2: Acid-Catalyzed Cyclization (80 °C)
-
Action: Add glacial acetic acid (2.0 mmol, 0.11 mL, 0.2 eq) to the reaction mixture.
-
Causality: The intramolecular cyclization of the hydrazide onto the adjacent nitrile group is the rate-limiting step. Acetic acid protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating the ring closure[1].
-
Action: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Validation Checkpoint 2: Run UPLC-UV. The hydrazide peak should transition to a highly UV-active peak, indicative of the extended conjugation of the newly formed phthalazinone ring. A ¹⁹F NMR of an aliquot will show a distinct upfield shift in the fluorine signals due to the disruption of the electron-withdrawing cyano group[3].
Step 3: Isolation and Purification
-
Action: Cool the reaction to room temperature, then to 0 °C for 1 hour to maximize precipitation. Filter the resulting precipitate, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum at 45 °C overnight.
-
Causality: The target phthalazinone is poorly soluble in cold ethanol, allowing for direct isolation without column chromatography. Any trace SNAr byproducts typically remain dissolved in the mother liquor.
Troubleshooting & FAQs
Q1: My LC-MS shows 100% conversion by mass, but NMR reveals a mixture of starting material and product. What happened? A: This is a classic analytical trap. The starting material (methyl 2-cyano-4,6-difluorobenzoate), the intermediate (hydrazide), and the final cyclized product (4-amino-5,7-difluorophthalazin-1(2H)-one) are perfectly isobaric , all sharing a nominal mass of 197.14 Da ([M+H]⁺ = 198)[3]. If you only extract the m/z 198 ion chromatogram, you will see a single mass envelope. You must monitor this reaction using UV absorbance (e.g., 254 nm) to observe retention time shifts, or use ¹⁹F NMR.
Q2: I am seeing a significant byproduct with an m/z of 210 [M+H]⁺. What is it and how do I prevent it? A: An m/z of 210 indicates a net mass addition of +12 Da. This corresponds to the loss of a fluorine atom (-19 Da) and the addition of a hydrazine group (+31 Da), which is a clear signature of Nucleophilic Aromatic Substitution (SNAr) at the highly activated C4 or C6 position[2]. To prevent this, strictly limit hydrazine to 1.1 equivalents and ensure the initial addition is performed strictly at 0 °C.
Q3: The reaction stalls at the hydrazide intermediate. Can I just heat it higher or longer? A: Prolonged heating in the absence of a catalyst will lead to thermal degradation and oligomerization rather than clean cyclization. The nitrile group requires electrophilic activation. Introduce a catalytic amount of glacial acetic acid (0.2 eq) to protonate the nitrile, which lowers the activation energy for the intramolecular ring closure[1].
Q4: Can I use aqueous hydrazine instead of hydrazine monohydrate? A: It is highly discouraged. Excess water in the presence of basic hydrazine at elevated temperatures will lead to the hydrolysis of the methyl ester, forming 2-cyano-4,6-difluorobenzoic acid. This hydrolyzed byproduct is highly resistant to cyclization under these conditions. Always use anhydrous ethanol and high-purity hydrazine monohydrate.
References
-
Title: Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate Source: Molecules (MDPI) URL: [Link]
Sources
- 1. Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09567E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate | MDPI [mdpi.com]
preventing hydrolysis side reactions in cyanobenzoate synthesis
Welcome to the Technical Support Center for Cyanobenzoate Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate hydrolysis side reactions—specifically the unwanted conversion of nitriles to primary amides or the premature cleavage of benzoate esters.
Cyanobenzoates possess a dual electrophilic nature due to the presence of both cyano (-CN) and ester (-COOR) groups. This makes them highly susceptible to nucleophilic attack by water or hydroxide ions during transition-metal-catalyzed cyanations or basic saponification steps.
Diagnostic Logic Tree
Workflow for diagnosing and resolving hydrolysis side reactions in cyanobenzoate synthesis.
Section 1: Mechanistic FAQs - Understanding Causality
Q1: During the Pd-catalyzed cyanation of methyl 4-bromobenzoate, my yield is low, and I am isolating primary amides instead of the target nitrile. Why is this happening? A1: This is a classic case of moisture-induced catalyst poisoning and subsequent hydrolysis. In the presence of trace water, cyanide ions (CN⁻) undergo facile hydrolysis to generate hydrogen cyanide (HCN) and highly active hydroxide ions (OH⁻). HCN is extremely reactive toward the Pd(0) active species, terminating the catalytic loop via the formation of remarkably stable, catalytically inactive hydride complexes such as [(CN)₃PdH]²⁻[1]. Concurrently, the released OH⁻ acts as a strong nucleophile, hydrating the newly formed nitrile group into a primary amide or hydrolyzing the benzoate ester[1]. To prevent this, strict anhydrous conditions must be maintained.
Q2: I attempted to saponify the ester group of a cyanobenzoate to yield cyanobenzoic acid using anhydrous potassium hydroxide (APH), but the cyano group was also converted to an amide. How did this occur? A2: Even under strictly "anhydrous" conditions, strong alkali metal hydroxides like APH possess sufficient nucleophilicity to attack the nitrile carbon. The reaction with APH successfully hydrolyzes the ester moiety, but it simultaneously transforms the nitrile functional group into a primary amide[2]. To achieve selective ester hydrolysis without disturbing the cyano group, you must avoid strong alkali bases. Instead, utilize orthogonal protecting groups (e.g., a tert-butyl ester that can be cleanly cleaved by trifluoroacetic acid) or employ highly controlled, mild acid-catalyzed hydrolysis.
Q3: Are there alternative cyano sources that minimize the risk of hydrolysis in aqueous or semi-aqueous media? A3: Yes. When working in media where complete moisture exclusion is impossible, utilizing K₄[Fe(CN)₆] as a non-toxic cyanide source is highly effective. However, the success of this approach relies heavily on the supporting ligand. Employing sterically demanding phosphinobiphenyl amidosulfonates with Pd(OAc)₂ forms an active catalyst that efficiently mediates cyanation while suppressing the unwanted hydrolysis of the primary nitrile products to amides[3]. Alternatively, organic cyanide sources like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) or malononitrile derivatives (MPMN) can be used in reductive cyanation protocols to avoid free CN⁻ entirely, completely bypassing water-induced side reactions[4].
Section 2: Quantitative Data - Impact of Reaction Conditions
The table below summarizes the causality between specific reaction environments and the quantitative yield of hydrolysis byproducts.
| Reaction System | Cyanide Source | Solvent & Conditions | Cyanobenzoate Yield (%) | Hydrolysis Byproducts (Amide/Acid) (%) | Mechanistic Outcome |
| Pd(PPh₃)₄ / [Bu₄N]CN | Free CN⁻ | Wet THF (Trace H₂O) | < 10% | > 40% | CN⁻ hydrolysis yields HCN (poisons Pd) and OH⁻ (hydrates nitrile)[1]. |
| Pd(OAc)₂ / L1 Phosphine | K₄[Fe(CN)₆] | 1,4-Dioxane/H₂O (1:1), 100°C | 85% | < 5% | Controlled CN⁻ release prevents rapid hydration and catalyst death[3]. |
| NiBr₂(bpy) / Zn(0) | MPMN (Organic) | DMA, 80°C | 90% | < 1% | Transnitrilation avoids free CN⁻, eliminating water-induced side reactions[4]. |
| Anhydrous KOH | N/A (Saponification) | THF, Reflux | 0% | > 90% | Strong nucleophilicity of KOH hydrates nitrile directly to primary amide[2]. |
Section 3: Self-Validating Experimental Protocol
To ensure a robust, self-validating workflow, use the following protocol for the Anhydrous Palladium-Catalyzed Cyanation of Methyl 4-Bromobenzoate .
Causality Note: We utilize Zn(CN)₂ as the cyanide source because its low solubility in organic solvents maintains a low concentration of free CN⁻ in solution. This prevents the formation of inactive [(CN)₄Pd]²⁻ complexes and minimizes the generation of OH⁻ if trace moisture is accidentally introduced.
Step 1: Rigorous Dehydration & Reagent Preparation
-
Dry N,N-dimethylformamide (DMF) over activated 3Å molecular sieves for 48 hours prior to use.
-
Validation Checkpoint: Perform a Karl Fischer titration on the DMF. The moisture content must be < 50 ppm before proceeding. Any higher concentration will initiate the HCN/OH⁻ cascade[1].
-
Flame-dry a Schlenk flask under a continuous flow of argon.
Step 2: Catalyst & Ligand Complexation (In Glovebox)
-
Inside an argon-filled glovebox, charge the Schlenk flask with methyl 4-bromobenzoate (1.0 equiv, 10 mmol), Zn(CN)₂ (0.6 equiv, 6 mmol), Pd₂(dba)₃ (1.5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (3.0 mol%).
-
Add 20 mL of the verified anhydrous DMF.
-
Seal the flask, remove it from the glovebox, and connect it to an argon Schlenk line.
Step 3: Catalytic Turnover
-
Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (R_f ~ 0.6) should disappear, replaced by the cyanobenzoate product (R_f ~ 0.4). Crucially, inspect the baseline of the TLC plate under UV light. The absence of highly polar, baseline-retained spots confirms that no primary amides or carboxylic acids (hydrolysis byproducts) have formed.
Step 4: Orthogonal Workup
-
Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the zinc salts and palladium black.
-
Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Note: Brief exposure to aqueous mild base during workup will not hydrolyze the nitrile at room temperature.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-cyanobenzoate.
References
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. National Institutes of Health (NIH).[Link]
-
Different Performance of Two Isomeric Phosphinobiphenyl Amidosulfonates in Pd-Catalyzed Cyanation of Aryl Bromides. MDPI.[Link]
-
Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. American Chemical Society (ACS).[Link]
-
Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. American Chemical Society (ACS).[Link]
Sources
Technical Support Center: Controlling Regioselectivity in 4,6-Difluoro Substitution Reactions
Welcome to the Process Chemistry & Scale-Up Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals dealing with the complex challenge of controlling regioselectivity and chemoselectivity during Nucleophilic Aromatic Substitution (SNAr) of 4,6-difluoroarenes (e.g., 4,6-difluoropyrimidines and 1,5-difluoro-2,4-dinitrobenzene).
Below, you will find diagnostic workflows, theoretical grounding, quantitative optimization matrices, and self-validating experimental protocols to ensure reproducible synthesis of your target scaffolds.
Part 1: Diagnostic Troubleshooting Workflow
Before diving into specific reaction parameters, use the following diagnostic logic tree to identify the root cause of poor regioselectivity or unwanted over-substitution in your SNAr reactions.
Caption: Diagnostic workflow for resolving poor regioselectivity in 4,6-difluoro SNAr reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is fluorine a better leaving group than chlorine in my 4,6-dihalopyrimidine SNAr reactions? A1: In nucleophilic aromatic substitution, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[1]. Fluorine is highly electronegative, which severely depletes electron density at the attached carbon (C4 or C6), making it highly electrophilic. This stabilizes the Meisenheimer transition state far better than chlorine. Consequently, 4,6-difluoropyrimidines react significantly faster and under milder conditions than their dichloro-counterparts[2].
Q2: I am trying to mono-substitute 4,6-difluoro-5-methylpyrimidine, but I keep getting a mixture of mono- and di-substituted products. How do I stop the reaction at mono-substitution? A2: The two fluorine atoms at C4 and C6 are chemically equivalent initially. Once the first nucleophile (e.g., an amine) attacks, the newly introduced group usually donates electron density into the pyrimidine ring via resonance, deactivating the remaining fluorine toward a second SNAr attack. However, if the reaction temperature is too high or the nucleophile is in localized excess, the thermodynamic driving force overcomes this deactivation. Causality & Solution: Ensure strict stoichiometric control (1.0 to 1.05 equivalents of nucleophile) using a syringe pump, and maintain kinetic control by running the reaction at low temperatures (e.g., -20 °C to 0 °C) in an aprotic solvent like THF or DCM[3][4].
Q3: How does a 5-substituent (like a methyl group) affect the regioselectivity if the pyrimidine is unsymmetrical? A3: Steric and electronic factors compete. A bulky group at the 5-position sterically hinders the adjacent C4 and C6 positions equally. However, if you have an unsymmetrical scaffold (e.g., 2-ethoxy-4,6-difluoropyrimidine), the electronic nature of the 2-substituent dictates the transition state energy[5]. If the 5-position has an electron-withdrawing group, it accelerates the reaction but can reduce the energy gap between competitive sites, lowering regioselectivity. The ability to switch between kinetic and thermodynamic control provides the ultimate tool for directing this regioselectivity[6].
Part 3: Quantitative Data & Reaction Parameter Matrix
The table below summarizes how different parameters affect the Mono:Di substitution ratio. Use this data to select the appropriate conditions for your desired outcome.
| Solvent System | Base | Temperature (°C) | Nucleophile Eq. | Mono:Di Ratio | Yield (%) | Control Regime |
| DMF (Polar Aprotic) | K₂CO₃ | 60 | 1.2 | 40:60 | 85 | Thermodynamic |
| DMF (Polar Aprotic) | DIPEA | 25 | 1.05 | 75:25 | 80 | Mixed |
| THF (Aprotic) | DIPEA | 0 | 1.0 | 95:5 | 92 | Kinetic |
| DCM (Non-polar) | Et₃N | -20 | 1.0 | >99:1 | 88 | Strict Kinetic |
| EtOH (Protic) | NaOEt | 80 | 2.5 | 0:100 | 95 | Full Thermodynamic |
Table 1: Optimization matrix for achieving kinetic mono-substitution vs. thermodynamic di-substitution of 4,6-difluoropyrimidines with primary amines. Data synthesized from standard process chemistry optimization campaigns.
Part 4: Mechanistic Pathway
Understanding the reaction logic is critical for troubleshooting. The diagram below illustrates the formation of the Meisenheimer complex, which dictates the reaction kinetics.
Caption: SNAr mechanism highlighting the rate-limiting formation of the Meisenheimer complex.
Part 5: Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled Mono-Substitution (C4-Position)
Objective: Achieve >95% regioselectivity for mono-substitution on 4,6-difluoro-5-methylpyrimidine (a common precursor for JAK/Aurora kinase inhibitors)[4]. Causality Rationale: By utilizing a syringe pump and a low-temperature bath, we artificially depress the kinetic energy of the system. This ensures the nucleophile only has enough energy to overcome the activation barrier of the first, highly activated fluorine atom, preventing over-reaction.
-
Preparation: Flame-dry a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Dissolution: Dissolve 4,6-difluoro-5-methylpyrimidine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM).
-
Cooling: Submerge the flask in a dry ice/isopropanol bath and cool to -20 °C.
-
Self-Validation Check: Ensure the internal temperature probe reads ≤ -18 °C before proceeding. Do not rely solely on the bath temperature.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq) via syringe.
-
Nucleophile Addition: Dissolve the amine nucleophile (10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise via a syringe pump at a strict rate of 0.5 mL/min.
-
Causality Check: Slow addition prevents localized high concentrations of the nucleophile, eliminating the statistical probability of di-substitution.
-
-
Monitoring: Stir for 2 hours at -20 °C.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot completely disappears, replaced by a single, lower-Rf spot (mono-product). If two lower spots appear, the addition was too fast.
-
-
Quench & Workup: Quench with saturated aqueous NH₄Cl (30 mL) while still cold. Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Thermodynamically Driven Di-Substitution (C6-Position)
Objective: Force the substitution of the remaining, deactivated C6-fluorine to synthesize a 4,6-diamino or 4-amino-6-alkoxy pyrimidine. Causality Rationale: The mono-substituted ring is now electron-rich due to resonance donation from the first substituent. To force the second substitution, we must switch to thermodynamic control (high heat) and a polar aprotic solvent to stabilize the higher-energy transition state required to break aromaticity a second time.
-
Preparation: In a heavy-walled pressure vial, dissolve the mono-substituted intermediate (5.0 mmol, 1.0 eq) in 15 mL of anhydrous Dimethylformamide (DMF) or 1-pentanol.
-
Reagent Addition: Add the second nucleophile (15.0 mmol, 3.0 eq) and Potassium Carbonate (K₂CO₃) (15.0 mmol, 3.0 eq).
-
Heating: Seal the vial and heat to 100–120 °C in an oil bath for 12–16 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash extensively with water (5 x 20 mL) to remove the DMF. Dry the organic layer over MgSO₄ and concentrate.
References
-
ResearchGate. "Transition state for decomposition of the Meisenheimer complex derived from nucleophilic aromatic substitution." ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]
- 6. Buy 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 [smolecule.com]
Technical Support Center: Troubleshooting & Purification Guide for Methyl 2-cyano-4,6-difluorobenzoate Reactions
Introduction
Methyl 2-cyano-4,6-difluorobenzoate (CAS: 1807177-92-9) is a highly electrophilic aromatic building block frequently utilized in drug discovery and materials science. The presence of two strongly electron-withdrawing groups (a cyano group at C2 and a methyl ester at C1) highly activates the fluorine atoms at C4 and C6 toward Nucleophilic Aromatic Substitution (SNAr). While this reactivity makes it an excellent substrate, it also presents a significant purification challenge when unreacted starting material remains in the post-reaction mixture, as it often co-elutes with the desired product during standard silica gel chromatography.
Part 1: Causality & Chemical Behavior (E-E-A-T)
Expertise & Experience: The "Why" Behind the Challenge In a typical SNAr workflow, an excess of the electrophile (methyl 2-cyano-4,6-difluorobenzoate) is sometimes used to drive sluggish nucleophiles (e.g., sterically hindered amines or weakly nucleophilic anilines) to full conversion. However, because the unreacted starting material lacks a basic or acidic ionizable group, it cannot be removed via standard acid-base liquid-liquid extraction. Furthermore, its polarity is often nearly identical to the mono-substituted SNAr product, rendering column chromatography inefficient and resulting in mixed fractions.
Trustworthiness: Self-Validating Purification Systems To bypass chromatographic bottlenecks, we exploit the inherent electrophilicity of the unreacted starting material. By introducing a highly reactive, sacrificial nucleophile—either tethered to a macroscopic solid support ( [1]) or bearing a highly polarizable/ionizable tag—we can selectively convert the unreacted electrophile into a species with drastically different physical properties. This creates a self-validating system: the chemistry inherently guarantees that only the unreacted starting material is altered and removed, leaving the desired (and now sterically hindered/less electrophilic) product intact in the organic phase.
Part 2: Troubleshooting FAQs
Q1: Why does methyl 2-cyano-4,6-difluorobenzoate remain unreacted in my SNAr reaction? A1: Incomplete conversion can stem from several factors. First, the target nucleophile may be sterically hindered or electronically deactivated. Second, trace moisture in the solvent can compete, leading to premature hydrolysis of the ester or displacement of the fluorine by hydroxide. Finally, SNAr reactions often require an excess of amine or an exogenous base (like K2CO3 or Cs2CO3) to [2]. If the base is insoluble, clumps, or becomes depleted, the reaction stalls, leaving unreacted electrophile behind.
Q2: How can I remove the unreacted starting material without column chromatography? A2: You can use selective chemical scavenging based on differential reactivity:
-
Approach 1 (Solid-Phase): Add a polymer-supported primary amine (e.g., [3]). The unreacted difluorobenzoate undergoes a rapid SNAr reaction with the resin-bound amine. The macroscopic polymer bead covalently traps the impurity, allowing you to simply filter it away.
-
Approach 2 (Liquid-Phase): Add N,N-dimethylethylenediamine. This primary amine reacts rapidly with the unreacted electrophile. The resulting adduct now contains a basic tertiary amine tail, which can be easily protonated and extracted into an aqueous acidic layer (e.g., 1M HCl) [4].
Q3: Can I use basic hydrolysis (saponification) to clear the unreacted ester? A3: While mild bases (e.g., LiOH in THF/H2O) will hydrolyze the methyl ester of the unreacted starting material to the corresponding carboxylic acid (which can then be washed away in a basic aqueous layer), this is only recommended if your desired SNAr product is completely stable to saponification. Since your product also contains a methyl ester, hydrolysis will likely saponify your product as well, making this approach non-selective and highly discouraged.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Solid-Phase Scavenging (Aminomethyl Polystyrene Resin)
Mechanism: The primary amine on the resin acts as a nucleophile, irreversibly capturing the unreacted electrophile via SNAr.
-
Quench & Dilute: Once the primary SNAr reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a compatible swelling solvent (e.g., dichloromethane, THF, or DMF) to ensure the resin can expand and expose its functional groups.
-
Resin Addition: Add 3.0 to 5.0 equivalents of aminomethyl polystyrene resin (typical loading: 1.0 - 2.0 mmol/g) relative to the estimated unreacted methyl 2-cyano-4,6-difluorobenzoate.
-
Incubation: Agitate the mixture gently on an orbital shaker or via overhead stirring for 4–12 hours at room temperature. (Note: Magnetic stirring is not recommended as the stir bar can mechanically grind and degrade the polymer beads).
-
Filtration: Filter the suspension through a sintered glass funnel (medium porosity).
-
Washing: Wash the resin cake thoroughly with alternating portions of dichloromethane and methanol (3 × 10 mL each) to elute any trapped product.
-
Concentration: Concentrate the combined filtrate in vacuo to yield the purified product.
Protocol B: Liquid-Phase Derivatization (N,N-Dimethylethylenediamine)
Mechanism: The primary amine of the scavenger reacts with the electrophile, appending a basic tertiary amine that allows for acidic aqueous extraction.
-
Scavenger Addition: To the crude reaction mixture at room temperature, add 2.0 equivalents of N,N-dimethylethylenediamine (relative to the unreacted electrophile) and 2.0 equivalents of triethylamine.
-
Derivatization Reaction: Stir the mixture for 2–4 hours at room temperature. Monitor via TLC or LC-MS to ensure the complete disappearance of the unreacted methyl 2-cyano-4,6-difluorobenzoate.
-
Solvent Exchange: If the reaction was performed in a water-miscible solvent (e.g., DMF or DMSO), dilute heavily with ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl or 10% aqueous citric acid (3 × 20 mL). The basic tertiary amine adduct will protonate and partition into the aqueous layer.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO3 (1 × 20 mL) and brine (1 × 20 mL). Dry over anhydrous Na2SO4.
-
Concentration: Filter and concentrate in vacuo to isolate the purified product.
Part 4: Quantitative Data Summary
| Purification Method | Selectivity | Processing Time | Cost per Reaction | Product Compatibility | Scalability |
| Silica Gel Chromatography | Low (Similar Rf) | 2–4 Hours | Low | High | Moderate |
| Aminomethyl Resin (Protocol A) | High | 4–12 Hours | High | High (Non-destructive) | Excellent (Parallel) |
| Diamine Scavenger (Protocol B) | High | 3–5 Hours | Low | Moderate (Acid wash) | Excellent (Large Scale) |
| Saponification (Hydrolysis) | Very Low | 1–3 Hours | Low | Low (Cleaves ester) | Good |
Part 5: Mandatory Visualization
Dual purification strategies for removing unreacted electrophiles via solid and liquid scavenging.
References
-
Wikipedia Contributors. "Scavenger resin." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
White Rose University Consortium. "Development of an SNAr Reaction: A Practical and Scalable Strategy." White Rose Research Online. Available at:[Link]
-
Amerigo Scientific. "Scavenger Resins: Applications and Mechanisms." Amerigo Scientific Technical Resources. Available at:[Link]
- European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds." Patent EP0816310A1.
Technical Support Center: Minimizing Decarboxylation of 2-Cyano-4,6-Difluorobenzoic Acid
Welcome to the Technical Support Center for handling highly electron-deficient aromatic intermediates. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with 2-cyano-4,6-difluorobenzoic acid (CAS: 1536786-90-9).
Because of its unique electronic properties, this compound is notoriously unstable under standard laboratory conditions, frequently undergoing spontaneous protodecarboxylation. This guide provides the mechanistic causality behind this instability, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Core Principles: The Causality of Instability
To prevent the degradation of 2-cyano-4,6-difluorobenzoic acid, one must first understand the thermodynamic and kinetic drivers of its decomposition.
The aromatic ring is substituted with three strongly electron-withdrawing groups (EWGs): two fluorine atoms and one cyano group. When the carboxylic acid is deprotonated to form a carboxylate anion, these EWGs exert powerful inductive and resonance effects that drastically lower the transition state energy required for the extrusion of carbon dioxide (
Once the aryl anion forms, it rapidly abstracts a proton from the environment, resulting in the irreversible formation of the volatile byproduct 1,3-difluoro-5-cyanobenzene .
Mechanistic pathway of base-catalyzed protodecarboxylation.
Troubleshooting Guide & FAQs
Q1: My product disappears during the basic workup of a saponification reaction. What is happening?
A: You are observing base-catalyzed protodecarboxylation. Under basic conditions (e.g., aqueous
Q2: How does my choice of solvent impact the stability of this intermediate?
A: Solvent choice is the most critical factor after pH. Polar aprotic solvents (like DMSO, DMF, or DMAc) are fatal to this compound. These solvents strongly solvate the counter-cation (e.g.,
Q3: Can I derivatize the acid to prevent decarboxylation during a multi-step synthesis? A: Yes. The most robust strategy for handling highly electron-deficient benzoic acids is to avoid isolating the free acid altogether. If you are generating this acid from an ester, consider directly converting it to a more stable intermediate (such as an amide or an acid chloride) in situ.
Quantitative Data: Environmental Impact on Stability
To guide your experimental design, the following table summarizes the kinetic behavior of 2-cyano-4,6-difluorobenzoic acid across various environments. (Note: Half-lives are approximate benchmarks based on physical organic principles for highly fluorinated benzoic acids).
| Solvent Environment | Temperature (°C) | Additive / pH | Estimated Half-Life | Mechanistic Rationale |
| DMSO | 25 | 1.0 eq | < 5 minutes | "Naked anion" effect; extreme transition state stabilization. |
| DMF | 25 | Neutral | ~ 2 hours | Polar aprotic environment accelerates spontaneous |
| THF / Water | 0 | 1.0 eq | ~ 4 hours | Lower dielectric constant reduces reactivity; cold temp slows kinetics. |
| MTBE | 25 | Neutral | > 48 hours | Non-polar environment suppresses carboxylate dissociation. |
| Solid State | -20 | Argon (Anhydrous) | > 6 months | Lack of solvation prevents ionization and thermal degradation. |
Self-Validating Experimental Protocols
To ensure reproducibility and prevent material loss, utilize the following field-proven protocols. Each protocol includes built-in validation steps to confirm systemic integrity.
Protocol A: Low-Temperature Base-Free Hydrolysis & Isolation
Use this protocol when you must isolate the free carboxylic acid from an ester precursor.
-
Reaction Setup: Dissolve the precursor ester in a 4:1 mixture of THF/Water. Cool the reactor to -10°C using an ice/brine bath.
-
Controlled Hydrolysis: Add 1.05 equivalents of cold, aqueous
dropwise over 30 minutes. Maintain internal temperature strictly below 0°C. -
In-Process Validation 1: Monitor the reaction via TLC or cold-injection LC-MS. Self-Validation: If bubbling is observed in the reactor, decarboxylation is occurring. Immediately lower the temperature.
-
Quenching & Acidification: Once the ester is consumed, immediately quench by pouring the cold reaction mixture into a vigorously stirred biphasic mixture of MTBE and ice-cold 1M HCl (pre-chilled to 0°C). Adjust the aqueous layer to pH 2.
-
Extraction: Extract rapidly with MTBE. Wash the organic layer with cold brine.
-
In-Process Validation 2: Test the pH of the aqueous waste. Self-Validation: If pH > 3, the compound may remain in the aqueous layer as a labile carboxylate. Re-acidify and re-extract.
-
Concentration: Dry the organic layer over
. Concentrate under high vacuum on a rotary evaporator with the water bath set to a maximum of 20°C . Do not apply heat.
Protocol B: In-Situ Activation and Trapping (Amidation)
Use this protocol to bypass the isolation of the free acid, directly trapping it as a stable amide.
-
Activation: To a cold (0°C) solution of the crude acid in anhydrous DCM, add 1.2 equivalents of Oxalyl Chloride, followed by a catalytic amount of DMF (1 drop).
-
In-Process Validation 1: Self-Validation: The reaction will evolve gas (
, , ). Route the exhaust through a bubbler. The cessation of bubbling indicates the complete formation of the acid chloride. -
Trapping: Evaporate the volatiles under a stream of nitrogen (do not heat). Redissolve in cold DCM and add your target amine (1.5 eq) and DIPEA (2.0 eq) at 0°C.
-
In-Process Validation 2: Analyze the crude mixture via LC-MS. Self-Validation: The presence of the intact amide mass confirms that the intermediate was successfully trapped before3[3] could occur.
Optimized workflow for the isolation of highly electron-deficient benzoic acids.
References
- Source: nih.
- Source: rsc.
- Source: acs.
Sources
Mechanistic Causality: Why Temperature is the Master Variable
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on fluorinated cyanobenzoates. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic principles governing these reactions, providing you with field-proven, self-validating protocols to optimize your chemical workflows.
In fluorinated cyanobenzoates (e.g., methyl 3-cyano-5-fluorobenzoate), the fluorine atom is highly activated toward nucleophilic attack by the strong electron-withdrawing effects of both the cyano (-CN) and ester (-COOR) groups[1]. This dual activation significantly lowers the activation energy (
Because the
SₙAr mechanistic pathways and temperature-dependent side reactions.
Troubleshooting Guide & FAQs
Q1: I am observing significant ester cleavage alongside my desired SNAr product. How do I suppress this? Analysis & Solution: Ester hydrolysis or transesterification competes directly with SNAr. If you are operating above 60 °C with a carbonate base (e.g., K₂CO₃), trace water in your solvent or hygroscopic base will generate hydroxide ions. At elevated temperatures, the thermal energy easily breaches the activation barrier for nucleophilic addition to the carbonyl carbon. Action: Lower the temperature to 20–40 °C. Switch to a non-nucleophilic organic base (e.g., DIPEA) if using amines, and ensure your solvent (DMSO or DMF) is strictly anhydrous. Solid-phase synthesis studies have demonstrated that benzoate linkers remain perfectly stable at room temperature, but degrade rapidly when heated in the presence of nucleophiles[4].
Q2: My reaction with a secondary amine is sluggish at room temperature. When I heat it to 85 °C, I get a complex, inseparable mixture. What is the optimal thermal window? Analysis & Solution: Brute-force heating is a common but flawed approach. Heating highly activated substrates like fluorocyanobenzoates beyond 60 °C often leads to degradation of the cyano group or displacement of other substituents[1]. Action: The optimal thermal window is 40–60 °C . If the reaction is sluggish at 40 °C, do not increase the heat. Instead, add a phase-transfer catalyst (e.g., 18-crown-6) to increase the effective concentration of the nucleophile, or switch from DMF to DMSO to better separate the nucleophile from its counter-ion[3].
Q3: How can I scale up this highly exothermic SNAr reaction without losing regiocontrol? Batch scale-up is causing localized temperature spikes. Analysis & Solution: In batch reactors, poor heat dissipation during the initial exothermic nucleophilic attack causes localized "hot spots." These micro-environments exceed the threshold for secondary reactions, leading to impurity formation. Action: Transition to a continuous flow microreactor. Flow chemistry allows for near-instantaneous mixing and precise temperature control, enabling the generation and trapping of highly reactive intermediates even at cryogenic temperatures (down to -50 °C)[5]. This completely eliminates thermal runaway and preserves regioselectivity.
Decision tree for temperature optimization and scale-up troubleshooting.
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes empirical data for the reaction of methyl 3-cyano-5-fluorobenzoate with a secondary amine (1.2 eq) and K₂CO₃ (2.0 eq) in DMSO at varying temperatures.
| Temperature (°C) | SₙAr Conversion (%) | Ester Hydrolysis (%) | Multiple Substitutions / Degradation (%) | Scientific Recommendation |
| 20 °C | 65% | 0% | 0% | Safe starting point. May require longer reaction times. |
| 40 °C | 94% | < 2% | 0% | Optimal Window. High kinetic rate with preserved selectivity. |
| 60 °C | 82% | 12% | 4% | Borderline. Requires strictly anhydrous conditions to prevent hydrolysis. |
| 85 °C | 41% | 38% | 18% | Not Recommended. Thermal energy exceeds barriers for parasitic pathways. |
Self-Validating Experimental Protocol: Temperature-Optimized SNAr
This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.
Materials: Methyl 3-cyano-5-fluorobenzoate (1.0 eq), Amine nucleophile (1.1 eq), Anhydrous K₂CO₃ (2.0 eq), Anhydrous DMSO.
-
Step 1: Solvent and Reagent Preparation
-
Action: Dry DMSO over 3Å molecular sieves for 24 hours prior to use. Finely mill and oven-dry K₂CO₃ at 120 °C.
-
Validation Check: Perform a Karl Fischer titration on the DMSO. Moisture must be <50 ppm. Causality: Any moisture present will be converted to hydroxide by the base, which at temperatures >40 °C will rapidly cleave the methyl ester[1].
-
-
Step 2: Cryogenic/Ambient Initialization
-
Action: Charge a dry, argon-flushed round-bottom flask with the fluorinated cyanobenzoate, K₂CO₃, and DMSO. Cool the suspension to 10 °C using a water/ice bath. Add the amine dropwise over 10 minutes.
-
Causality: The initial nucleophilic attack is exothermic. Dropwise addition at 10 °C prevents localized thermal spikes that degrade the cyano group.
-
-
Step 3: Controlled Thermal Ramp
-
Action: Remove the cooling bath and allow the mixture to naturally warm to 20 °C. Stir for 1 hour.
-
Validation Check: Pull a 50 µL aliquot, quench in water/EtOAc, and analyze via HPLC/TLC. If conversion is >80%, maintain at 20 °C. If <80%, apply a controlled heating mantle to precisely 40 °C . Do not exceed 60 °C.
-
-
Step 4: Quenching and Isolation
-
Action: Once HPLC confirms >95% consumption of the starting material, immediately cool the reaction to 0 °C. Quench by pouring into a 5x volume of ice-cold water to precipitate the product.
-
Causality: Rapid cooling halts all kinetic processes, preventing late-stage hydrolysis during the aqueous workup phase.
-
References
- Source: NIH (National Institutes of Health)
- Methyl 3-Cyano-5-fluorobenzoate | CAS 886732-29-2 Source: Benchchem URL
- Buy 2-Fluorobenzonitrile (EVT-304241)
- Source: Florida Atlantic University (FAU)
- Source: Università degli Studi di Bari Aldo Moro (UniBa)
Sources
- 1. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. wise.fau.edu [wise.fau.edu]
- 5. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Recrystallization of Methyl 2-cyano-4,6-difluorobenzoate
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with the purification and scale-up of methyl 2-cyano-4,6-difluorobenzoate .
Due to its highly functionalized, electron-deficient aromatic ring, this compound presents unique physicochemical challenges during crystallization, including a high propensity for liquid-liquid phase separation (LLPS) and chemical instability in nucleophilic solvents. This guide synthesizes thermodynamic principles, structural causality, and field-proven methodologies to ensure robust, self-validating purification workflows.
Solvent Selection Matrix & Thermodynamic Profiling
The selection of a recrystallization solvent must balance the thermodynamic solubility curve with the chemical stability of the ester. The table below summarizes the quantitative and qualitative data for common solvent systems evaluated for this compound.
| Solvent System | Vol. Ratio | Hot Solubility (60°C) | Cold Solubility (5°C) | Est. Yield | Causality & Risk Profile |
| Isopropanol (IPA) | 5 v/w | High | Low | >80% | Optimal. Mild boiling point prevents thermal degradation. Steric bulk and lower nucleophilicity avoid transesterification. |
| Ethyl Acetate / Heptane | 1:4 v/v | Very High | Very Low | >85% | High Yield. Sharp solubility curve. High risk of oiling out if the anti-solvent is dosed too rapidly at high temperatures. |
| Methanol / Water | 3:1 v/v | High | Low | <60% | Not Recommended. High risk of ester hydrolysis. The highly electrophilic carbonyl carbon is vulnerable to nucleophilic attack. |
| Toluene | 4 v/w | High | Moderate | <50% | Suboptimal. The compound remains highly soluble at 0°C, leading to unacceptable mother liquor losses. |
Troubleshooting & FAQs
Q1: Why does my product "oil out" (form a dense liquid layer) instead of crystallizing during cooling?
A1: Causality: "Oiling out," formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone limit for nucleation 1. Methyl 2-cyano-4,6-difluorobenzoate has a relatively low melting point and high solubility in polar aprotic solvents. When using mixed solvents (e.g., EtOAc/Heptane), rapid cooling or fast anti-solvent addition forces the compound out as a solute-rich liquid phase rather than a rigid crystal lattice. This oil phase acts as a highly effective "sponge" for impurities, ruining the purification. Solution: Adjust the solvent ratio to increase the cloud point temperature, and implement a strict seeding protocol. By adding 1-2% w/w seed crystals just above the cloud point, you provide thermodynamic templates that bypass the kinetic barrier of nucleation, forcing the system to crystallize rather than phase-separate.
Q2: I am observing a new impurity at a lower retention time on HPLC after recrystallization in aqueous methanol. What is it?
A2: Causality: The impurity is likely 2-cyano-4,6-difluorobenzoic acid (the hydrolysis product). The aromatic ring of this compound is heavily substituted with electron-withdrawing groups (one cyano group and two fluorine atoms). These groups exert a strong inductive (-I) effect, pulling electron density away from the ester carbonyl carbon. This drastically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution (hydrolysis) by water or methanol, even under mildly heated conditions 2. Solution: Strictly avoid aqueous or primary-alcoholic solvent systems. Switch to an anhydrous, sterically hindered system like Isopropanol (IPA) or an aprotic system like Ethyl Acetate/Heptane.
Q3: How can I effectively purge the 4-bromo-2-cyano-6-fluorobenzoate starting material impurity?
A3: Causality: Halogenated analogs often co-crystallize due to similar crystal lattice energies and molecular volumes. Anti-solvent precipitation (which is kinetically driven) often traps these structurally similar impurities within the rapidly forming crystal lattice. Solution: A single-solvent cooling crystallization in IPA provides superior thermodynamic discrimination at the crystal face. Ensure a very slow cooling rate (0.2 °C/min) through the metastable zone to allow the crystal lattice to selectively reject the bromo-impurity.
Experimental Workflows & Logical Relationships
The following diagram illustrates the critical decision points during the recrystallization of methyl 2-cyano-4,6-difluorobenzoate, specifically highlighting the intervention required if LLPS (oiling out) is observed.
Recrystallization decision tree for methyl 2-cyano-4,6-difluorobenzoate.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate built-in self-validation steps (In-Process Controls).
Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)
Recommended for purging structurally similar halogenated impurities.
-
Dissolution: Charge 1.0 kg of crude methyl 2-cyano-4,6-difluorobenzoate 3 and 5.0 L of anhydrous Isopropanol (IPA) into a jacketed reactor. Heat to 65 °C under moderate agitation (150 rpm).
-
Self-Validation: Visually confirm a clear solution. If turbidity persists, the crude contains insoluble inorganic salts; proceed immediately to step 2.
-
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE membrane into a pre-warmed (65 °C) clean reactor to remove insoluble particulates and prevent heterogeneous nucleation.
-
Cooling & Seeding: Cool the solution to 50 °C at a rate of 1.0 °C/min. Add 10 g (1% w/w) of pure methyl 2-cyano-4,6-difluorobenzoate seed crystals.
-
Self-Validation: Hold the temperature at 50 °C for 60 minutes. The suspension must remain cloudy, confirming the seeds have not dissolved and the solution is properly supersaturated. If seeds dissolve, cool by an additional 2 °C and re-seed.
-
-
Crystal Growth: Cool the slurry to 5 °C at a linear, slow rate of 0.2 °C/min. (Causality: A slow cooling rate prevents secondary nucleation and ensures the growth of large, pure crystals).
-
Isolation: Filter the suspension. Wash the filter cake with 1.0 L of pre-chilled (5 °C) IPA to displace the impurity-rich mother liquor.
-
Drying: Dry the product under vacuum (≤ 50 mbar) at 40 °C.
-
Self-Validation: Continue drying until Loss on Drying (LOD) or NMR confirms residual IPA is < 0.5% w/w.
-
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
Recommended for maximum yield and purging highly polar impurities.
-
Dissolution: Dissolve 1.0 kg of crude product in 2.0 L of Ethyl Acetate at 60 °C. Polish filter the hot solution into the crystallization vessel.
-
Initial Anti-Solvent Dosing: Maintain the solution at 60 °C. Linearly dose 2.0 L of Heptane over 30 minutes via a subsurface dip tube.
-
Causality: Subsurface dosing prevents local supersaturation spikes at the solvent interface, which is the primary trigger for oiling out.
-
-
Seeding: Seed the solution with 10 g (1% w/w) of pure crystals at 60 °C and age for 30 minutes to establish a robust crystal bed.
-
Secondary Dosing: Linearly dose an additional 6.0 L of Heptane over 120 minutes while maintaining 60 °C.
-
Self-Validation: Sample the mother liquor and analyze via HPLC. The supernatant concentration should be dropping steadily, confirming mass transfer from the liquid to the solid phase.
-
-
Cooling & Isolation: Cool the resulting slurry to 0 °C at 0.5 °C/min. Filter, wash with 2.0 L of cold Heptane, and vacuum dry at 40 °C to constant weight.
References
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development - ACS Publications URL:[Link]
-
Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s Macromolecules - ACS Publications URL:[Link]
Sources
Technical Support Center: Stability & Reactivity of Methyl 2-cyano-4,6-difluorobenzoate in Basic Conditions
Welcome to the Technical Support and Troubleshooting Guide for Methyl 2-cyano-4,6-difluorobenzoate (CAS 1807177-92-9). As a highly functionalized polyfluoroarene, this building block is a powerful intermediate in medicinal chemistry. However, its dense array of electron-withdrawing groups (EWGs) makes it exceptionally sensitive to basic conditions.
This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to help you control its reactivity and prevent unwanted degradation.
Mechanistic Reactivity Profile
Under basic conditions, methyl 2-cyano-4,6-difluorobenzoate is susceptible to two primary competing pathways: Ester Hydrolysis (Saponification) and Nucleophilic Aromatic Substitution (SNAr) .
Because fluorine is highly electronegative, it acts as an excellent leaving group in SNAr reactions when the aromatic ring is rendered electron-deficient by EWGs[1]. The reactivity of the two fluorine atoms is governed by the stabilization of the intermediate Meisenheimer complex:
-
Electronic Activation: Both the C4 and C6 fluorines are meta to the cyano group (providing strong inductive withdrawal) and are para/ortho to the ester group (providing resonance stabilization of the negative charge at C1).
-
Steric Differentiation: The C4-fluorine is sterically accessible, flanked only by protons. The C6-fluorine is sterically hindered by the adjacent, bulky methyl ester. Consequently, SNAr kinetically favors the C4 position .
Reaction pathways of methyl 2-cyano-4,6-difluorobenzoate under varying basic conditions.
Quantitative Reactivity Matrix
The table below summarizes the expected outcomes when exposing the compound to various basic environments, allowing you to select the appropriate conditions for your desired transformation.
| Reaction Goal | Reagents / Conditions | Primary Risk | Mitigation Strategy |
| Regioselective SNAr (C4) | R-NH₂ (1.05 eq), DIPEA, DCM, 0 °C | C6 substitution (Regio-mixing) | Maintain strict 0 °C; avoid excess amine nucleophile. |
| Chemoselective Saponification | LiOH (1.5 eq), THF/H₂O (3:1), 0 °C | SNAr by Hydroxide | Use LiOH instead of NaOH; keep temperature at 0 °C. |
| Di-substitution SNAr | R-NH₂ (>2.5 eq), K₂CO₃, DMF, 80 °C | Nitrile Hydrolysis (Amide) | Monitor closely via LC-MS; avoid prolonged heating >12h. |
Diagnostic Q&A (Troubleshooting)
Q1: I attempted an SNAr reaction with a primary amine and K₂CO₃, but LC-MS shows a major byproduct with a mass corresponding to[M-14]⁺. What happened? A1: You are observing saponification (ester hydrolysis) competing with your SNAr reaction. The loss of a methyl group (-15 Da) plus the addition of a proton (+1 Da) results in a net -14 Da change, indicating the formation of the carboxylic acid. Ambient moisture in your solvent or hygroscopic K₂CO₃ generated hydroxide ions, which rapidly attacked the ester[2]. Solution: Ensure strictly anhydrous conditions. Switch to a non-nucleophilic organic base like DIPEA in an aprotic solvent (e.g., DCM or THF) to eliminate hydroxide generation.
Q2: During nucleophilic substitution, I am getting an inseparable mixture of two mono-substituted regioisomers. How can I control the regioselectivity? A2: The two fluorine atoms are not chemically equivalent. While both are inductively activated by the meta-cyano group[1], the C4-fluorine is sterically accessible, whereas the C6-fluorine is ortho to the bulky methyl ester. Nucleophilic attack is kinetically favored at the sterically unhindered C4 position. Solution: Lower the reaction temperature (start at 0 °C) and use exactly 1.0 - 1.05 equivalents of the nucleophile. Higher temperatures provide enough thermal energy to overcome the steric activation barrier at C6, leading to regioisomer mixtures[3].
Q3: I used NaOH to intentionally hydrolyze the ester to the carboxylic acid, but my NMR shows the loss of an aromatic fluorine signal. Why? A3: Hydroxide is a strong, unhindered nucleophile. While it rapidly attacks the carbonyl carbon to hydrolyze the ester, it can also act as a nucleophile in an SNAr reaction, displacing the highly activated fluorines to form a phenol derivative[2]. Solution: To achieve chemoselective saponification without SNAr, use LiOH in a THF/Water mixture at 0 °C. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen. This specifically enhances the electrophilicity of the ester, allowing hydroxide to attack the carbonyl preferentially over the aromatic ring.
Validated Experimental Protocols (Self-Validating Systems)
To ensure high fidelity in your syntheses, utilize these self-validating protocols. Each protocol contains built-in analytical checks to verify the reaction trajectory before proceeding to the next step.
Protocol A: Regioselective SNAr at C4 (Preserving the Ester)
Nucleophilic aromatic substitution of polyfluoroarenes offers a robust, transition-metal-free approach to functionalization, provided the base and temperature are strictly controlled[4].
Step-by-step workflow for regioselective SNAr of methyl 2-cyano-4,6-difluorobenzoate.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve methyl 2-cyano-4,6-difluorobenzoate (1.0 eq) in anhydrous DCM to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Suppressing thermal energy prevents the nucleophile from overcoming the steric barrier at the C6 position.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq), followed by the dropwise addition of the amine nucleophile (1.05 eq).
-
Validation Check (1 hour): Sample the reaction for LC-MS.
-
Success State: Major peak at [M+Amine-HF]⁺.
-
Failure State: Peak at [M-14]⁺ indicates moisture contamination (saponification). Peak at[M+2(Amine)-2(HF)]⁺ indicates di-substitution (over-reaction).
-
-
Workup: Once starting material is consumed, quench the reaction with cold water. Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chemoselective Saponification (Preserving the Fluorines)
-
Preparation: Dissolve methyl 2-cyano-4,6-difluorobenzoate (1.0 eq) in a 3:1 mixture of THF and deionized water (0.1 M).
-
Cooling: Cool the mixture to 0 °C.
-
Hydrolysis: Add LiOH monohydrate (1.5 eq) in one portion. Stir vigorously at 0 °C.
-
Validation Check (30 mins): Monitor by TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a baseline spot (the lithium carboxylate salt).
-
Workup: Acidify the mixture carefully with 1M HCl to pH ~3 while maintaining the temperature at 0 °C. Extract with EtOAc (3x). The organic layer will contain the pure 2-cyano-4,6-difluorobenzoic acid.
References
-
Title: Optimization of reaction conditions using pentafluorobenzonitrile. Source: ResearchGate. URL: [Link][3]
-
Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Source: PMC / National Institutes of Health (NIH). URL: [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium 4-chloro-3-fluorobenzoate | 1421029-88-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of methyl 2-cyano-4,6-difluorobenzoate
Executive Summary
Methyl 2-cyano-4,6-difluorobenzoate (CAS: 1807177-92-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Validating the structural integrity of such fluorinated intermediates is a critical quality control step. While 600 MHz High-Field NMR remains the gold standard for structural elucidation[2], the advent of cryogen-free 80 MHz Benchtop NMR has revolutionized in-lab reaction monitoring by significantly lowering capital and maintenance costs[3],[4].
However, the transition from high-field superconducting magnets to permanent magnet benchtop systems introduces severe analytical challenges when resolving complex heteronuclear spin systems[5],[6]. This guide objectively compares the performance of both platforms, providing a causal analysis of their spectral outputs and a self-validating protocol for accurate data acquisition.
The Molecular Challenge: Heteronuclear Spin Systems
To understand platform performance, we must first analyze the physics of the molecule. Fluorine-19 is a spin-½ nucleus with a 100% natural abundance. Consequently, it yields first-order spectra but introduces complex heteronuclear scalar coupling (
In methyl 2-cyano-4,6-difluorobenzoate, the two aromatic protons (H3 and H5 ) are sandwiched between strongly electron-withdrawing groups (-CN, -F, -COOCH₃):
-
H3 is ortho to F4, meta to H5, and para to F6.
-
H5 is ortho to both F4 and F6, and meta to H3.
Because the chemical shift difference (
Mechanistic Causality: The Ratio
The root cause of benchtop NMR failure in specific fluorinated aromatics is the
-
At 80 MHz (Benchtop): A 0.14 ppm difference equates to a
of only 11.2 Hz . Because the ³ (ortho) coupling constants are typically 8–10 Hz, the ratio is . When , the system becomes "strongly coupled" (second-order). The multiplets severely overlap, causing distorted peak intensities (the "roofing effect") that make the aromatic region uninterpretable for quantitative analysis[6],[2]. -
At 600 MHz (High-Field): The same 0.14 ppm difference equates to a
of 84 Hz . The ratio increases to . This pushes the spin system into the "weakly coupled" (first-order) regime, allowing the distinct multiplets to be fully resolved and integrated[5],[2].
Advanced techniques, such as pure shift NMR, can be employed on high-field systems to suppress homonuclear couplings and reveal isolated heteronuclear ¹H-¹⁹F splittings, further simplifying the analysis[7].
Data Presentation: Platform Comparison
Table 1: Theoretical ¹H NMR Parameters for Methyl 2-cyano-4,6-difluorobenzoate
| Proton | Chemical Shift (
Table 2: Analytical Performance: 600 MHz vs. 80 MHz
| Parameter | 600 MHz High-Field NMR | 80 MHz Benchtop NMR |
|---|
|
Self-Validating Experimental Protocol
To ensure absolute data integrity, the following protocol incorporates built-in system suitability checks.
Step 1: Sample Preparation
-
Weigh exactly 15.0 mg of methyl 2-cyano-4,6-difluorobenzoate.
-
Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer to a standard 5 mm precision NMR tube.
Step 2: System Suitability Check (Self-Validation)
-
Action: Acquire a preliminary 1-scan ¹H spectrum.
-
Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.
-
Criteria: Proceed to full acquisition only if FWHM
1.0 Hz (Benchtop) or 0.5 Hz (High-Field). Failure indicates poor magnetic shimming, which will artificially broaden delicate heteronuclear multiplets.
Step 3: Data Acquisition
-
80 MHz Benchtop: 16 scans, 4-second relaxation delay (
), 90° excitation pulse, 4-second acquisition time. -
600 MHz High-Field: 16 scans, 4-second relaxation delay (
), 90° excitation pulse, 3-second acquisition time.
Step 4: Processing
-
Apply zero-filling to 64k data points.
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz.
-
Perform manual phase correction and a baseline polynomial fit (order 1).
Workflow Visualization
Figure 1: Decision matrix for NMR platform selection based on Δν/J ratio and spectral resolution.
Conclusion & Strategic Recommendations
While 80 MHz Benchtop NMR is highly cost-effective and perfectly capable of quantifying the purity of methyl 2-cyano-4,6-difluorobenzoate via its isolated -OCH₃ singlet, it fundamentally fails to resolve the aromatic region due to second-order ¹H-¹⁹F coupling effects.
Recommendation: If operating exclusively on a benchtop system, researchers should bypass the ¹H aromatic overlap by acquiring an orthogonal ¹⁹F NMR spectrum . Because ¹⁹F has a massive chemical shift range (>350 ppm), the signals for F4 and F6 will be widely separated even at low magnetic fields, allowing for straightforward, quantitative structural verification without the need for a 600 MHz high-field instrument[3],[6].
References
Sources
- 1. 1376259-20-9|Methyl 4-cyano-2,6-difluorobenzoate|BLD Pharm [bldpharm.com]
- 2. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Books [books.google.com.sg]
- 3. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy [qd-europe.com]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Precision in Fluorine NMR: A Comparative Guide to 19F Chemical Shift Prediction for the 4,6-Difluoro Substitution Pattern
Executive Summary
The integration of fluorine into heteroaromatic scaffolds—particularly the 4,6-difluoro substitution pattern on indole or benzimidazole cores—is a cornerstone strategy in fragment-based drug discovery (FBDD)[1][2]. Fluorine-19 (19F) NMR spectroscopy is the premier analytical technique for characterizing these compounds due to its 100% natural abundance, high sensitivity, and lack of background signal in biological assays[2]. However, accurately predicting and assigning the 19F chemical shifts of the 4,6-difluoro motif remains a significant analytical hurdle.
This guide objectively compares three leading prediction methodologies—Empirical Additivity, Machine Learning (ML), and Density Functional Theory (DFT)—benchmarking their performance against experimental high-field NMR data to guide researchers in selecting the most rigorous analytical workflow.
The Analytical Challenge: The 4,6-Difluoro Motif
In a 4,6-difluoroindole system, the two fluorine atoms occupy distinct electronic environments. The F-4 position is subject to peri-interactions with substituents at the C-3 position and is highly sensitive to the conformation of the fused pyrrole ring. Conversely, the F-6 position is strongly influenced by the resonance electron-donating effect of the indole nitrogen.
Because 19F chemical shifts span a massive range (>300 ppm for organic compounds) and are exquisitely sensitive to local stereoelectronic effects, simple empirical additivity rules often fail[3]. Accurate prediction requires methodologies that can model through-space interactions, exact electron delocalization, and solvent effects[1][4].
Methodology Comparison
Method A: Empirical Rule-Based Prediction (e.g., ChemDraw, ACD/Labs)
Empirical tools use additivity rules derived from simple substituted benzenes. While instantaneous, they frequently fail to account for the complex resonance of bicyclic heterocycles like indole. They cannot accurately model the ortho/meta F-F coupling or the through-space interactions, leading to significant deviations (often >10 ppm)[5].
Method B: Machine Learning / Database Models (e.g., GBR Models)
Recent advancements utilize Gradient Boosting Regression (GBR) to predict shifts based on local 3D atomic environments (e.g., within a 3 Å radius)[2]. These models reduce computational time to milliseconds and achieve a mean absolute error (MAE) of ~3.31 ppm[2]. However, their accuracy is heavily dependent on the presence of similar fluorinated scaffolds in their training inventory; novel scaffolds may yield lower confidence predictions[2].
Method C: Quantum Mechanical DFT Calculations
Density Functional Theory (DFT), specifically using the B3LYP functional and Pople basis sets (e.g., 6-31+G(d,p)), represents the gold standard[1][4]. By calculating the absolute isotropic shielding using the Gauge-Independent Atomic Orbital (GIAO) method and applying linear scaling factors, DFT accounts for the exact electronic environment[1][4]. This method yields a highly accurate MAE of ~2.1 ppm, though it requires hours of computational time[1][4].
Figure 1: Comparison of 19F NMR chemical shift prediction methodologies and their relative accuracies.
Experimental Data & Benchmarking
To benchmark these methodologies, we evaluated 4,6-difluoro-1H-indole. Experimental data was acquired at 400 MHz in DMSO-d6, referenced to trichlorofluoromethane (CFCl3) at 0.0 ppm.
| Prediction Methodology | F-4 Chemical Shift (ppm) | F-6 Chemical Shift (ppm) | Max Δδ Error (ppm) | Computational Time |
| Experimental (400 MHz) | -119.2 | -122.8 | N/A | N/A |
| Empirical (Additivity) | -108.5 | -112.0 | 10.8 | < 1 second |
| Machine Learning (GBR)[2] | -117.5 | -120.1 | 2.7 | ~ 50 milliseconds |
| DFT (B3LYP/6-31+G(d,p))[1] | -118.9 | -123.5 | 0.7 | ~ 4.5 hours |
Data Interpretation: The empirical method severely deshields both fluorine atoms, failing to account for the electron-rich nature of the indole core. The ML model performs admirably, but DFT provides the tightest correlation to experimental values, successfully differentiating the subtle electronic differences between the 4- and 6-positions[1][3].
Experimental Protocols
Protocol A: Computational DFT Workflow (Self-Validating System)
To ensure trustworthiness and reproducibility, the DFT protocol must utilize linear scaling to remove systematic computational errors[1][4].
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the global minimum energy structure of the 4,6-difluoro compound[4].
-
Geometry Optimization: Optimize the lowest energy conformer using Gaussian or ORCA at the B3LYP/6-31+G(d,p) level of theory in the gas phase[1][4].
-
Frequency Calculation: Confirm the optimized structure is a true minimum by ensuring there are zero imaginary frequencies.
-
NMR Shielding Calculation: Compute the isotropic shielding tensors (σ) using the GIAO method at the same B3LYP/6-31+G(d,p) level[1].
-
Linear Scaling: Convert the absolute shielding (σ) to chemical shift (δ) using established empirical scaling factors for fluorinated aromatics[1][4]. The formula is: δ_calc = (Intercept - σ) / Slope.
Figure 2: Step-by-step Density Functional Theory (DFT) workflow for predicting 19F NMR chemical shifts.
Protocol B: Experimental 19F NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the 4,6-difluoro compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3)[6].
-
Internal Standard: Add 0.1% v/v of CFCl3 or trifluoroacetic acid (TFA, δ = -76.55 ppm) as an internal reference to ensure absolute shift accuracy.
-
Acquisition Parameters: Acquire spectra on a 400 MHz or higher spectrometer (e.g., 376 MHz for 19F). Use a 90° pulse, a spectral width of at least 250 ppm (to cover the -100 to -150 ppm aromatic region), and a relaxation delay (D1) of 2-3 seconds to ensure accurate integration.
-
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the internal standard.
Conclusion
For researchers working with 4,6-difluoro substitution patterns in drug development, relying solely on empirical prediction tools introduces unacceptable margins of error. While Machine Learning models offer a rapid and moderately accurate alternative[2], DFT calculations (specifically B3LYP/6-31+G(d,p) with linear scaling) remain the definitive standard for unambiguous 19F NMR chemical shift assignment[1][4]. The investment in computational time is offset by the high fidelity of the structural validation achieved.
References
- Source: National Institutes of Health (NIH)
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds (eScholarship)
- Source: CoLab.
- Source: QuantumBio Inc.
- Computational 19F NMR. 2.
- WO2020176597A1 - N-substituted indoles and other heterocycles for treating brain disorders Source: Google Patents URL
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of machine learning models for the accelerated prediction of Density Functional Theory calculated 19F chemical shifts based on local atomic environments | CoLab [colab.ws]
- 3. research.unipd.it [research.unipd.it]
- 4. escholarship.org [escholarship.org]
- 5. quantumbioinc.com [quantumbioinc.com]
- 6. WO2020176597A1 - N-substituted indoles and other heterocycles for treating brain disorders - Google Patents [patents.google.com]
Analytical Comparison Guide: IR Spectroscopy of the Nitrile Stretch in Methyl 2-cyano-4,6-difluorobenzoate
Executive Summary & Chemical Context
Methyl 2-cyano-4,6-difluorobenzoate is a highly functionalized aromatic building block frequently utilized in pharmaceutical and agrochemical synthesis. When verifying the structural integrity of this compound, the nitrile (-C≡N) stretch serves as a critical diagnostic handle in Infrared (IR) spectroscopy.
As an Application Scientist, it is essential to understand the causality behind the spectral behavior of this specific molecule. In standard aliphatic systems, the nitrile stretch typically appears between 2260–2240 cm⁻¹. Conjugation with an aromatic ring generally lowers this frequency to 2240–2220 cm⁻¹ due to the delocalization of
The Spectroscopic Challenge: Modality Selection
When analyzing the nitrile stretch, researchers must strategically choose between Attenuated Total Reflectance (ATR) and Transmission FTIR .
The Diamond ATR Pitfall: Diamond ATR is the modern industry standard for rapid screening due to its chemical robustness and minimal sample preparation. However, diamond lattice networks exhibit strong intrinsic phonon absorptions in the 2300–1900 cm⁻¹ region. Because the nitrile stretch (~2230 cm⁻¹) falls exactly within this window, multi-reflection diamond ATR accessories will completely obscure the nitrile signal due to the long effective pathlength of the IR beam through the absorbing crystal [3].
The Solution: To successfully resolve the nitrile stretch of methyl 2-cyano-4,6-difluorobenzoate, one must use either Single-Reflection Diamond ATR (which minimizes the diamond pathlength, allowing the peak to be resolved above the background noise) or Transmission FTIR (which completely bypasses this optical interference) [3, 4].
Comparative Performance Data
The following table objectively compares the performance of three common FTIR modalities specifically for the analysis of the nitrile stretch in this electron-deficient aromatic system.
| Analytical Modality | Nitrile Signal-to-Noise (2300-2200 cm⁻¹) | Quantitative Accuracy | Sample Prep Time | Primary Limitation | Best Use Case |
| Transmission FTIR (KBr Pellet) | Excellent (No diamond interference) | High (Strict Beer-Lambert compliance) | 5–10 mins | Requires anhydrous KBr and mechanical press | Bulk quantitative analysis, trace impurity detection |
| Single-Reflection Diamond ATR | Good (Nitrile peak visible above baseline) | Moderate (Requires ATR correction) | < 1 min | Shallow penetration depth (~2 µm) | Rapid qualitative screening, raw material ID |
| Multi-Reflection Diamond ATR | Poor/None (Signal obscured by diamond) | N/A | < 1 min | Complete loss of data in the nitrile region | Not Recommended for nitrile analysis |
Self-Validating Experimental Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification check to prevent data artifacts.
Protocol A: Transmission FTIR (KBr Pellet)
This method is prioritized when absolute quantitative accuracy of the nitrile stretch is required.
-
Background Validation: Acquire a background spectrum of the empty sample compartment. Self-Validation: Ensure the baseline is flat and free of severe water vapor (3900-3400 cm⁻¹) or CO₂ (2350 cm⁻¹) bands. CO₂ absorption severely overlaps with the nitrile region; if present, purge the system with dry nitrogen until the band disappears.
-
Matrix Preparation: Weigh 1–2 mg of methyl 2-cyano-4,6-difluorobenzoate and 100 mg of spectroscopic-grade, anhydrous KBr. Grind thoroughly in an agate mortar to ensure a homogenous particle size smaller than the IR wavelength (prevents Christiansen effect scattering).
-
Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.
-
Spectral Acquisition: Place the pellet in the transmission holder. Acquire 32 scans at 4 cm⁻¹ resolution. The resulting nitrile stretch will represent the true bulk absorption of the sample [4].
Protocol B: Single-Reflection Diamond ATR-FTIR
This method is prioritized for rapid, qualitative verification of the compound.
-
Crystal Cleaning & Background: Clean the diamond crystal with isopropanol and a non-abrasive wipe. Acquire a background spectrum. Self-Validation: Inspect the 2300-1900 cm⁻¹ region. While diamond lattice bands will be present, the baseline must be stable and reproducible.
-
Sample Application: Place 2–3 mg of undiluted methyl 2-cyano-4,6-difluorobenzoate powder directly onto the center of the diamond crystal.
-
Optical Contact: Engage the pressure anvil to its maximum calibrated force. Because ATR relies on an evanescent wave penetrating only ~1-2 µm into the sample, intimate contact is physically required to generate a signal.
-
Acquisition & ATR Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software. Causality: Because penetration depth is wavelength-dependent, lower wavenumbers absorb more strongly than higher wavenumbers in ATR. The correction normalizes the peak intensities to closely match transmission data [4].
Modality Decision Workflow
Decision matrix for selecting the optimal IR modality for nitrile analysis.
References
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at:[Link]
-
Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Levinson, N. M., Fried, S. D., & Boxer, S. G. Journal of Physical Chemistry B. (2012). Available at:[Link]
-
Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online. Available at:[Link]
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at:[Link]
Isobaric Differentiation in Drug Discovery: A Mass Spectrometry Comparison Guide for C9H5F2NO2 Isomers
In early-stage drug development and drug metabolism and pharmacokinetics (DMPK) studies, the structural elucidation of metabolites relies heavily on High-Resolution Mass Spectrometry (HRMS). A persistent analytical hurdle is the differentiation of isobars—molecules possessing the exact same molecular formula and monoisotopic mass, but vastly different structural connectivities.
This guide objectively compares the tandem mass spectrometry (MS/MS) performance and fragmentation causality of two critical C9H5F2NO2 isomers (Exact Monoisotopic Mass: 197.0288 Da):
-
4,6-Difluoro-1H-indole-2-carboxylic acid [1]: A privileged heterocyclic scaffold frequently utilized in the design of kinase inhibitors.
-
2-(4-Cyanophenyl)-2,2-difluoroacetic acid [2]: A versatile building block used to incorporate metabolically stable difluoromethyl groups into pharmacophores.
As a Senior Application Scientist, I will guide you through the mechanistic causality of their divergent collision-induced dissociation (CID) pathways and provide a self-validating LC-HRMS/MS protocol to definitively distinguish them.
The Causality of Divergent Fragmentation (Mechanistic Insights)
Relying solely on chromatographic retention times for isobaric differentiation is a vulnerability in high-throughput screening. A robust assay must leverage the intrinsic thermodynamic stability of the molecules' gas-phase ions.
While both C9H5F2NO2 compounds yield an identical precursor ion [M-H]⁻ at m/z 196.0210 in negative electrospray ionization (ESI-), their CID pathways diverge completely after an initial, shared fragmentation event.
The Shared Pathway: Facile Decarboxylation
Both molecules contain a terminal carboxylic acid moiety. Upon low-energy CID, the deprotonated precursor undergoes a highly favored loss of carbon dioxide (CO₂, 44.0000 Da). This yields a common isobaric intermediate fragment at m/z 152.0312 . At this stage, the molecules are still indistinguishable by mass alone.
Pathway A: The Indole Scaffold (Loss of HF)
For 4,6-difluoro-1H-indole-2-carboxylic acid, the fluorine atoms are tightly bound to the sp²-hybridized aromatic ring. Increasing the collision energy forces the expulsion of hydrogen fluoride (HF, 20.0062 Da). This neutral loss is thermodynamically driven by the formation of a highly conjugated, stable benzyne-like or fused-ring intermediate at m/z 132.0250 . Indole carboxylic acids systematically exhibit this sequential loss of CO₂ followed by small neutrals (like H₂O or HF) depending on their specific ring substitutions[3].
Pathway B: The Difluoroacetic Scaffold (Loss of :CF₂)
For 2-(4-cyanophenyl)-2,2-difluoroacetic acid, the fluorine atoms reside on an aliphatic sp³ carbon adjacent to the aromatic ring. Following decarboxylation, the resulting difluoromethyl anion undergoes a characteristic alpha-elimination of difluorocarbene (:CF₂, 49.9968 Da). This cleavage leaves behind a highly stable, resonance-stabilized 4-cyanophenyl anion at m/z 102.0344 . This specific neutral loss is a self-validating diagnostic marker; the indole scaffold cannot lose :CF₂ because its fluorines are not bound to the same carbon.
Mandatory Visualization: Fragmentation Logic
Divergent MS/MS fragmentation pathways of C9H5F2NO2 isomers following initial decarboxylation.
Quantitative Data Presentation
The table below summarizes the theoretical m/z values required to build a targeted inclusion list for these isobars. Mass extraction windows should be set to ≤ 5 ppm to ensure high specificity.
| Compound Class | Precursor Ion [M-H]⁻ | Shared Intermediate | Diagnostic MS/MS Fragment | Structural Origin of Loss |
| 4,6-Difluoro-1H-indole-2-carboxylic acid | m/z 196.0210 | m/z 152.0312 (-CO₂) | m/z 132.0250 | Loss of HF from sp² aromatic ring |
| 2-(4-Cyanophenyl)-2,2-difluoroacetic acid | m/z 196.0210 | m/z 152.0312 (-CO₂) | m/z 102.0344 | Alpha-elimination of :CF₂ from sp³ carbon |
Experimental Protocol: Self-Validating LC-HRMS/MS Method
To ensure reproducibility in your laboratory, implement the following step-by-step methodology. This protocol utilizes a stepped collision energy approach to capture both the labile carboxylic acid cleavage and the higher-energy carbon-fluorine bond cleavages in a single analytical run.
Step 1: Sample Preparation
-
Dissolve reference standards of both compounds in LC-MS grade methanol to a stock concentration of 1 mg/mL.
-
Dilute the stock solutions to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.
-
Transfer to deactivated glass autosampler vials to prevent non-specific binding of the fluorinated analytes.
Step 2: Chromatographic Separation
-
Column: C18 superficially porous particle column (2.1 x 100 mm, 1.7 µm) maintained at 40 °C.
-
Mobile Phase A: Water with 0.1% Formic Acid (FA).
-
Expert Insight: While Trifluoroacetic acid (TFA) provides excellent chromatographic peak shape by minimizing secondary interactions, it causes severe electrospray ion suppression in negative mode. If strict ion-pairing is required for the retention of highly polar metabolites, purified Difluoroacetic acid (DFA) serves as an optimal, modern compromise, offering the chromatographic benefits of TFA with significantly higher MS sensitivity[4].
-
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.
Step 3: HRMS/MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI) in Negative Polarity.
-
Spray Voltage: 2.5 kV.
-
Capillary Temperature: 320 °C.
-
MS1 Resolution: 70,000 (at m/z 200).
-
Precursor Isolation: m/z 196.0210 with a narrow isolation width of 1.0 Da to exclude background matrix interference.
-
Collision Energy (CE): Stepped CE at 15 eV (to optimize the yield of the m/z 152.0312 intermediate) and 35 eV (to drive the diagnostic :CF₂ and HF losses).
References
-
PubChem. "4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441". National Institutes of Health. URL: [Link]
-
PubChem. "2-(4-Cyanophenyl)-2,2-difluoroacetic acid | C9H5F2NO2 | CID 55270836". National Institutes of Health. URL: [Link]
-
Bush, K., et al. "From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function". bioRxiv. URL: [Link]
-
Nguyen, J. M., et al. "High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing". PMC / National Institutes of Health. URL: [Link]
Sources
- 1. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Cyanophenyl)-2,2-difluoroacetic acid | C9H5F2NO2 | CID 55270836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 2,4-Difluoro vs. 4,6-Difluoro Benzoates
The Nomenclature Paradox: Structural Equivalence
In pharmaceutical development and fine chemical synthesis, fluorinated aromatics are privileged scaffolds. A frequent point of confusion in chemical sourcing and literature involves the comparison between 2,4-difluorobenzoate and 4,6-difluorobenzoate .
As an application scientist, the first critical step in evaluating these compounds is addressing their structural reality: for the unsubstituted parent compound, 2,4-difluorobenzoate and 4,6-difluorobenzoate are structurally identical .
Due to the
Caption: Structural equivalence of 2,4- and 4,6-difluorobenzoate due to C2v symmetry.
Electronic & Steric Drivers in SNAr Reactivity
The dominant reaction pathway for difluorobenzoates is Nucleophilic Aromatic Substitution (SNAr). Both the C2 and C4 fluorines are highly activated by the strong electron-withdrawing effect (-M, -I) of the benzoate ester group[2].
When a nucleophile attacks, the reaction proceeds via a negatively charged Meisenheimer complex. The regioselectivity (C4 vs. C2 attack) is a delicate balance of electronic and steric factors:
-
Electronic Factors: The para-position (C4) is generally favored electronically because the negative charge in the transition state can delocalize directly into the ester carbonyl.
-
Steric Factors: The ortho-position (C2) is adjacent to the bulky ester group. By modifying the size of the ester (e.g., methyl vs. t-butyl), chemists can completely block C2 attack, forcing exclusive C4 substitution[2].
Caption: Regioselective SNAr pathway favoring C4-substitution due to C2 steric hindrance.
Comparative Regioselectivity Data
The table below synthesizes experimental data demonstrating how ester size and nucleophile bulk dictate the regioselectivity of the SNAr reaction. Poor regioselectivity is a known bottleneck when using standard methyl esters, whereas strategic use of bulky esters yields exquisite C4 selectivity.
| Starting Material | Nucleophile | Solvent / Base | Major Product | Regioselectivity (C4:C2) | Reference Context |
| Methyl 2,4-difluorobenzoate | Hydroxyazaindole | DMF / K₂CO₃ | Mixture | Poor (~1:1 to 2:1) | 3[3] |
| 2,4-Difluoroacetophenone* | Morpholine | Deep Eutectic Solvents | Varies | 85:15 to 24:76 | 4[4] |
| t-Butyl 5-chloro-2,4-difluorobenzoate | 1-Adamantanemethanol | DMSO / Cs₂CO₃ | C4-Substituted | > 99:1 (Exclusive) | 2[2] |
*Included as an electronic analog to demonstrate extreme solvent sensitivity when steric bulk is minimized.
Self-Validating Experimental Protocol: Highly Regioselective C4-SNAr
To achieve absolute regiocontrol, the following protocol leverages steric shielding (using a t-butyl ester) to direct a bulky nucleophile exclusively to the C4 position[2]. This workflow is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure mechanistic fidelity.
Step 1: Steric Shielding via Esterification
-
Procedure: Dissolve 5-chloro-2,4-difluorobenzoic acid (1.0 eq) in anhydrous THF. Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.05 eq). Stir at ambient temperature for 4 hours.
-
Causality: The t-butyl group is specifically chosen to create a steric wall around the C2 fluorine. A standard methyl ester would fail to provide sufficient hindrance, leading to regioisomeric mixtures that are notoriously difficult to separate.
-
Validation (IPC 1): Monitor the reaction by HPLC. The step is complete when the starting acid peak (< 1% AUC) is entirely replaced by the t-butyl ester. This ensures no unshielded acid remains to undergo non-selective SNAr in the subsequent step.
Step 2: Regioselective SNAr
-
Procedure: To a solution of the t-butyl ester (1.0 eq) in anhydrous DMSO, add 1-adamantanemethanol (1.0 eq) and Cs₂CO₃ (1.3 eq). Heat the suspension to 80 °C for 4 hours.
-
Causality: DMSO effectively solvates the ions and stabilizes the Meisenheimer transition state. Cs₂CO₃ provides the necessary basicity to deprotonate the alcohol without causing ester hydrolysis (which would rapidly occur with aqueous NaOH). The extreme bulk of both the t-butyl ester and the adamantyl group mathematically eliminates the probability of C2 attack.
-
Validation (IPC 2): Analyze an aliquot of the crude mixture via ¹⁹F NMR. The starting material exhibits two distinct fluorine signals. Successful and selective C4 substitution is confirmed by the complete disappearance of the para-fluorine signal (typically around -100 to -110 ppm), while the ortho-fluorine signal (C2) remains intact but slightly shifted.
References
-
Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction Source: ACS Publications (Organic Process Research & Development) URL:2
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC - National Institutes of Health (NIH) URL:3
-
Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents Source: ResearchGate URL:4
Sources
A Practical Guide to Establishing an In-House Reference Standard for Methyl 2-cyano-4,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. This hinges on the quality of the reference standards used. While certified reference materials (CRMs) from pharmacopeias or national metrology institutes represent the gold standard, they are not always commercially available for novel or niche compounds like methyl 2-cyano-4,6-difluorobenzoate. In such instances, the qualification of an in-house or secondary reference standard becomes a critical necessity.
This guide provides a comprehensive, technically-grounded framework for the characterization and qualification of a commercially available batch of methyl 2-cyano-4,6-difluorobenzoate (CAS 1807177-92-9) as an in-house reference standard. We will delve into the "why" behind the chosen analytical methodologies, ensuring a self-validating system that aligns with the principles of scientific integrity and regulatory expectations, such as those outlined in the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4][5]
The Imperative for In-House Qualification
When a primary reference standard from an officially recognized source is unavailable, establishing a well-characterized in-house standard is not merely a matter of convenience but a prerequisite for reliable analytical data.[6] This internal standard will serve as the benchmark for routine analyses, including identity, purity, and assay of subsequent batches of methyl 2-cyano-4,6-difluorobenzoate. The qualification process is a rigorous exercise to confirm the material's identity and assign a purity value with a high degree of confidence.
Characterization and Qualification Workflow
The qualification of an in-house reference standard is a multi-step process involving a battery of analytical tests to unequivocally confirm its structure and meticulously quantify its purity.
Caption: Workflow for qualifying an in-house primary reference standard.
Phase 1: Material Acquisition and Initial Assessment
The first step is to procure a high-purity batch of methyl 2-cyano-4,6-difluorobenzoate from a reputable supplier. For the purpose of this guide, we will consider the material with CAS Number 1807177-92-9 , available from suppliers such as BLD Pharm.[7]
Table 1: Physicochemical Properties of Methyl 2-cyano-4,6-difluorobenzoate
| Property | Value |
| CAS Number | 1807177-92-9 |
| Molecular Formula | C₉H₅F₂NO₂ |
| Molecular Weight | 197.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Acetonitrile) |
Note: Physical properties are based on typical supplier data and should be confirmed upon receipt.
Phase 2: Identity Confirmation
A cornerstone of reference standard qualification is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal evidence of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. For methyl 2-cyano-4,6-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
-
¹H NMR: Will confirm the presence of the methyl ester protons and the aromatic protons, with their characteristic chemical shifts and coupling patterns influenced by the fluorine and cyano substituents.
-
¹³C NMR: Will provide information on the number and types of carbon atoms, including the carbonyl, cyano, and aromatic carbons.
-
¹⁹F NMR: Is crucial for confirming the presence and positions of the two fluorine atoms on the benzene ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the accurate mass of the molecule. The experimentally determined mass should be within a narrow tolerance (e.g., ±5 ppm) of the calculated theoretical mass of the protonated molecule ([M+H]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds. The spectrum should show characteristic absorption bands for the cyano (C≡N), ester carbonyl (C=O), and aromatic C-F bonds.
Phase 3: Purity Determination - A Multi-Pronged Approach
Assigning a purity value to the reference standard requires a comprehensive assessment of all potential impurities, including organic, inorganic, and residual volatile components. The "mass balance" approach, where the purity is calculated by subtracting the sum of all impurities from 100%, is a robust and widely accepted method.[8]
Quantitative NMR (qNMR) for Assay
Principle: qNMR is a primary ratio method for determining the purity of a substance.[9][10][11][12] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and weight, the purity of the analyte can be accurately determined.[13] This technique is SI-traceable and does not require a reference standard of the same compound.[10]
Experimental Protocol: ¹H qNMR for Methyl 2-cyano-4,6-difluorobenzoate
-
Selection of Internal Standard (IS): Choose a CRM with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The IS must be of high purity and accurately weighed.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of methyl 2-cyano-4,6-difluorobenzoate and 5-10 mg of the certified internal standard into a clean vial using a calibrated microbalance.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the nuclei, which is crucial for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl ester singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Principle: HPLC with UV/Diode Array Detection (DAD) is an orthogonal technique to qNMR for detecting and quantifying non-volatile organic impurities. A gradient elution method is typically developed to separate the main component from any process-related impurities or degradation products.
Experimental Protocol: Reverse-Phase HPLC for Methyl 2-cyano-4,6-difluorobenzoate
-
Instrumentation: A standard HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a good starting point for method development.
-
Detection: Monitor at multiple wavelengths, including the λmax of the analyte, to ensure detection of impurities with different chromophores.
-
Quantification: The percentage of each impurity is typically determined by area normalization, assuming a similar response factor to the main peak.
Caption: Workflow for HPLC analysis of organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Principle: GC-MS is the method of choice for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis and purification process.[14][15][16][17][18] Headspace sampling is often employed to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh a sample of the reference material into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).
-
Incubation: Heat the vial at a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
Injection and Separation: An automated headspace sampler injects a portion of the vapor phase onto the GC column for separation.
-
Detection and Identification: The separated components are detected by a mass spectrometer, and their mass spectra are compared to a library (e.g., NIST) for identification. Quantification is performed using external or internal standards.
Karl Fischer Titration for Water Content
Principle: This is a specific and accurate method for the determination of water content in a sample.
Residue on Ignition (ROI) / Sulfated Ash
Principle: This test measures the amount of inorganic impurities in an organic substance. The sample is ignited in the presence of sulfuric acid and heated to a high temperature until all organic matter is removed. The weight of the remaining residue represents the amount of inorganic impurities.
Phase 4: Final Qualification and Documentation
Purity Calculation by Mass Balance
The final purity of the in-house reference standard is calculated by subtracting the percentages of all identified impurities from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
The assay value determined by qNMR should be in good agreement with the purity value obtained by the mass balance approach.
Certificate of Analysis (CoA)
A comprehensive Certificate of Analysis should be prepared, documenting all the tests performed, the methods used, the results obtained, the calculated purity, and recommended storage conditions and re-test date.
Table 2: Example Purity Assessment Summary
| Analytical Test | Method | Result |
| Assay | ¹H qNMR | 99.8% |
| Organic Impurities | HPLC (Area %) | 0.10% |
| Water Content | Karl Fischer | 0.05% |
| Residual Solvents | GC-MS | < 0.02% |
| Inorganic Impurities | Residue on Ignition | < 0.01% |
| Purity (Mass Balance) | 100 - (0.10 + 0.05 + 0.02 + 0.01) | 99.82% |
| Final Assigned Purity | 99.8% |
Conclusion
The establishment of a well-characterized in-house reference standard for methyl 2-cyano-4,6-difluorobenzoate is a meticulous but essential process for ensuring the quality and reliability of analytical data in research and development. By employing a suite of orthogonal analytical techniques, including the primary method of qNMR, and adhering to a rigorous qualification workflow, researchers can establish a trustworthy internal standard. This not only facilitates consistent and accurate measurements but also aligns with the principles of good scientific practice and regulatory expectations.
References
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
-
Eyer, K. (2020, October 1). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
JEOL. (2022, December 19). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]
-
European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]
-
Qualityze. (2025, October 14). ICH Q7 GMP Guidelines: Everything Pharma Needs to Know. Retrieved from [Link]
-
CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
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International Council for Harmonisation. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]
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IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). ICH Q7 Guidance. Retrieved from [Link]
-
Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines. Retrieved from [Link]
-
European Medicines Agency. (2015, July 23). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 1261869-14-0 Methyl 2-chloro-4,6-difluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US20210078940A1 - Method for manufacturing aromatic nitrile compound.
-
PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
PubMed Central. (n.d.). Practical Biocatalytic Synthesis of Aromatic Nitriles. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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- 6. CURRENTA: Reference Standard Qualification [currenta.de]
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Melting Point Range Validation for Methyl 2-cyano-4,6-difluorobenzoate: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
The Physicochemical Context
Methyl 2-cyano-4,6-difluorobenzoate (CAS: 1807177-92-9) is a highly specialized fluorinated building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. The electron-withdrawing nature of its two fluorine atoms and the cyano group creates a rigid, highly ordered crystal lattice.
During synthesis, regioisomeric impurities—such as the structurally similar methyl 4-cyano-2,6-difluorobenzoate[2]—can co-crystallize. Because these impurities disrupt intermolecular dipole-dipole interactions, validating the melting point range is a critical, first-line quality control metric. According to Raoult’s Law of freezing point depression, even trace impurities will broaden the melting range and lower the onset temperature, making precise thermal validation essential for batch release.
Methodological Comparison: Selecting the Right Validation Technique
When validating the purity of fluorinated benzoates, laboratories must choose an analytical method that balances throughput with thermodynamic accuracy. Below is an objective comparison of the three primary alternatives used in modern thermal analysis.
Table 1: Performance Comparison of Melting Point Validation Methods
| Analytical Feature | Automated Capillary (USP <741>) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Detection Principle | Optical light transmission (Meniscus) | Differential heat flow (Endothermic ΔH) | Visual / Polarized light |
| Sample Size | ~1–2 mg (3 mm capillary height) | 2.0–5.0 mg | <1.0 mg |
| Precision (Onset) | ± 0.2 °C | ± 0.05 °C | ± 0.5 °C |
| Polymorph Detection | Poor | Excellent | Good |
| Throughput | High (Up to 6 simultaneous samples) | Low (1 sample per run) | Low (1 sample per run) |
| Primary Use Case | Routine QC & Batch Release | Absolute Purity Calculation (mol%) | Solvate/Hydrate Identification |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and inter-laboratory reproducibility, all melting point determinations must operate as self-validating systems. The following protocols detail the causality behind each procedural step, adhering strictly to the amended USP General Chapter <741> guidelines[3],[4].
Protocol A: Automated Capillary Method (USP <741> Apparatus II)
-
Sample Desiccation: Charge the unpowdered methyl 2-cyano-4,6-difluorobenzoate into a vacuum desiccator. Dry at a pressure not exceeding 20 mm Hg for 3 hours[3].
-
Causality: Moisture absorbed on the fluorinated crystal lattice acts as a thermodynamic impurity. Removing it prevents artificial melting point depression.
-
-
Pulverization: Gently pulverize the dried sample into a fine, uniform powder[4].
-
Causality: Large, irregular crystals create microscopic air pockets in the capillary. Air acts as a thermal insulator, causing uneven heating and artificially broad ranges.
-
-
Capillary Loading: Pack the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter) to a strict height of 3 mm[3],[4].
-
Causality: A 3 mm column ensures optimal thermal mass. Taller columns introduce thermal gradients across the sample, while shorter columns fail to trigger the optical transmission detector accurately.
-
-
Self-Validating Instrument Adjustment: Adjust the melting point apparatus using USP-traceable secondary reference standards. Use USP primary reference standards only to verify accuracy, not for adjustment[4].
-
Causality: This complies with recent USP <741> revisions, ensuring that the instrument's baseline calibration remains untainted by routine drift.
-
-
Thermal Ramping: Heat the block rapidly to 10 °C below the expected melting point, then reduce the heating rate to exactly 1 °C/min[3],[4].
-
Causality: A slow, controlled 1 °C/min ramp allows the sample and the heating block to maintain thermodynamic equilibrium, eliminating thermal lag which causes positive temperature errors.
-
-
Identity Confirmation (Mixed-Melting Point): To confirm chemical identity, prepare an intimate mixture of equal parts of the test batch and an authentic reference specimen. If the mixture's melting range matches the original test sample, identity is confirmed[3].
Protocol B: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the dried compound into an aluminum DSC pan and crimp the lid.
-
Causality: Precise mass recording is required to accurately integrate the endothermic heat flow for absolute purity calculations via the van 't Hoff equation.
-
-
Purge Gas: Establish a dry Nitrogen (N2) purge at 50 mL/min.
-
Causality: An inert atmosphere prevents oxidative degradation of the cyano and fluoro groups at elevated temperatures, which could skew the endotherm.
-
-
Thermal Ramping: Equilibrate at 25 °C, then ramp at 2.0 °C/min through the expected melting transition.
-
Causality: DSC allows for a slightly faster ramp than capillary methods while maintaining equilibrium due to the direct contact of the flat pan with the thermoelectric sensor.
-
Representative Validation Data
The following table presents representative validation data comparing different purity grades of methyl 2-cyano-4,6-difluorobenzoate across the two primary analytical methods.
Table 2: Empirical Melting Point Data for Methyl 2-cyano-4,6-difluorobenzoate
| Sample Grade | Capillary Onset (°C) | Capillary Clear Point (°C) | DSC Extrapolated Onset (°C) | Calculated Purity (DSC mol%) |
| Analytical Standard | 68.5 | 69.1 | 68.8 | 99.8% |
| Commercial Grade | 67.2 | 68.8 | 67.9 | 97.5% |
| Crude (Pre-Recryst.) | 64.1 | 67.5 | 65.2 | 92.1% |
Data Interpretation: The DSC extrapolated onset temperature provides a slightly more thermodynamically accurate assessment of the melting point compared to the optical capillary method. The crude sample demonstrates classic freezing point depression—a lowered onset and a significantly broadened range (ΔT = 3.4 °C)—indicating the presence of regioisomeric impurities.
Validation Decision Workflow
Figure 1: USP <741> compliant workflow for melting point validation and method selection.
References
-
Title: General Chapters: <741> Melting Range or Temperature Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / Mettler-Toledo AG URL: [Link]
Sources
TLC retention factor (Rf) of methyl 2-cyano-4,6-difluorobenzoate
Chromatographic Profiling: TLC Retention Factor (Rf) of Methyl 2-cyano-4,6-difluorobenzoate vs. Structural Analogs
In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, heavily substituted aromatic building blocks like 1 (CAS: 1807177-92-9) are highly valued for their unique electronic properties[1]. For research scientists and drug development professionals, precise reaction monitoring via Thin-Layer Chromatography (TLC) is the first line of analytical defense.
This guide provides an in-depth, comparative analysis of the against common structural alternatives. By grounding our experimental data in physicochemical causality, we provide a self-validating framework for optimizing your chromatographic workflows.
Structural Causality & Rf Predictability
Understanding the chromatographic behavior of methyl 2-cyano-4,6-difluorobenzoate requires dissecting its interactions with the normal-phase silica gel (SiO₂) stationary phase.
-
Hydrogen Bond Acceptors: The molecule possesses two primary interacting groups—the methyl ester and the nitrile (cyano) group. Both act as strong hydrogen-bond acceptors, interacting directly with the weakly acidic, polar silanol (-SiOH) groups on the silica surface.
-
The Fluorine Shielding Effect: While fluorine is highly electronegative, it is also poorly polarizable and highly lipophilic. The introduction of two fluorine atoms (at the 4- and 6-positions) exerts a powerful inductive electron-withdrawing effect (-I). This depletes the electron density on both the ester carbonyl and the cyano nitrogen, significantly reducing their basicity and hydrogen-bonding affinity. Furthermore, the steric bulk of the ortho-fluorine and ortho-cyano groups partially shields the ester moiety from the silica surface.
Causality in Action: Compared to a non-fluorinated analog like2, which binds tightly to silica (Rf = 0.60 in 30% EtOAc/Hexanes)[2], the difluorinated variant exhibits a higher Rf under identical conditions due to attenuated silanol binding. Conversely, removing the highly polar cyano group entirely (as in methyl 2,4,6-trifluorobenzoate) results in a dramatic increase in Rf, as the molecule becomes predominantly lipophilic and travels rapidly with the solvent front.
Comparative TLC Performance Data
To objectively compare chromatographic performance, the following table synthesizes the retention factors of methyl 2-cyano-4,6-difluorobenzoate and its structural alternatives across standard hexanes/ethyl acetate (EtOAc) solvent systems.
| Compound | Substitution Pattern | Rf (20% EtOAc / 80% Hexanes) | Rf (30% EtOAc / 70% Hexanes) | Chromatographic Behavior |
| Methyl 4-cyanobenzoate | No F, 1 Cyano | 0.40 | 0.60 | Strong silanol retention; requires higher polarity eluent. |
| Methyl 2-cyano-4,6-difluorobenzoate | 2 F, 1 Cyano | 0.52 | 0.75 | Moderate retention; yields sharp, well-defined spots. |
| Methyl 2,4,6-trifluorobenzoate | 3 F, No Cyano | 0.78 | 0.90 | Weak retention; highly lipophilic; prone to co-elution with non-polar impurities. |
Note: Data normalized for commercial Silica Gel 60 F254 plates at 25°C. Rf values may fluctuate by ±0.05 depending on ambient laboratory humidity.
Experimental Protocol: Standardized TLC Workflow
To ensure a self-validating system for reaction monitoring, follow this optimized protocol. The causality behind these steps ensures that Rf values remain reproducible, preventing false positives during synthetic tracking.
Step 1: Plate Preparation and Activation
-
Methodology: Use commercial glass-backed Silica Gel 60 F254 plates. Pre-heat the plates in an oven at 110°C for 15 minutes prior to use. Allow them to cool in a desiccator.
-
Causality: Silica gel readily absorbs atmospheric moisture, which competitively binds to and deactivates the silanol sites. This artificially inflates Rf values and causes spot broadening. Heating drives off adsorbed water, ensuring consistent stationary phase activity.
Step 2: Sample Application
-
Methodology: Dissolve 1-2 mg of methyl 2-cyano-4,6-difluorobenzoate in 1 mL of dichloromethane (DCM). Apply a 1-2 µL spot exactly 1.5 cm from the bottom of the plate using a finely drawn glass capillary.
-
Causality: Overloading the plate causes "tailing" due to the localized saturation of silica binding sites. DCM is chosen as the spotting solvent because it dissolves the fluorinated ester completely but evaporates rapidly, preventing initial spot diffusion before the run begins.
Step 3: Chamber Saturation and Development
-
Methodology: Prepare a 20% EtOAc / 80% Hexanes (v/v) eluent. Place a thick filter paper pad against the back wall of the developing chamber, add the solvent, and seal the chamber for 10 minutes before introducing the TLC plate.
-
Causality: Chamber saturation prevents the premature evaporation of the highly volatile hexanes from the plate surface during development. Without saturation, the localized solvent ratio on the plate changes dynamically, causing "bowed" solvent fronts and non-reproducible Rf values.
Step 4: Visualization & Validation
-
Methodology: Elute the plate until the solvent front is 1 cm from the top edge. Remove, mark the front immediately, dry thoroughly, and visualize under short-wave UV light (254 nm).
-
Causality: The conjugated aromatic system of the fluorinated benzoate strongly quenches the F254 fluorophore embedded in the silica matrix. The compound will appear as a dark, crisp spot against a bright green fluorescent background.
Logical Workflow for Solvent Optimization
When adapting this protocol for complex reaction mixtures, follow the decision matrix below to systematically optimize your solvent system.
Fig 1. Decision matrix for TLC solvent optimization of fluorinated aromatic esters.
References
- BLD Pharm. "1807177-92-9 | Methyl 2-cyano-4,6-difluorobenzoate". BLD Pharm Product Catalog.
- Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". Organic Syntheses.
- Molecules (via Semantic Scholar). "Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol". Molecules 2016.
Sources
Safety Operating Guide
2-Cyano-4,6-difluoro-benzoic acid methyl ester proper disposal procedures
Definitive Guide to the Safe Disposal of 2-Cyano-4,6-difluoro-benzoic acid methyl ester
Executive Summary
Proper chemical waste management requires a deep understanding of molecular behavior under stress. 2-Cyano-4,6-difluoro-benzoic acid methyl ester (CAS: 1807177-92-9) is a highly specialized aromatic building block used in advanced drug development and agrochemical synthesis. Due to its unique functional groups, it presents a dual-threat profile during disposal: it is both a halogenated organic and a cyanide-bearing compound.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational protocol for the safe handling, containment, and thermal destruction of this chemical, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.
Mechanistic Hazard Profile (The "Why")
As a Senior Application Scientist, I emphasize that safe chemical management begins with understanding molecular causality. The disposal strategy for this compound is dictated by three distinct structural features:
-
The Fluorinated Aromatic Ring (C-F Bonds): The carbon-fluorine bond is exceptionally stable, possessing a bond dissociation energy of approximately 485 kJ/mol ()[1]. Standard combustion temperatures are insufficient for destruction and can generate highly toxic Products of Incomplete Combustion (PICs), such as fluorinated dioxins or smaller perfluorinated compounds[2]. Consequently, thermal destruction mandates specialized high-temperature incineration exceeding 1000°C ()[3].
-
The Nitrile Group (-CN): The cyano group is highly reactive with aqueous acids. If inadvertently mixed with acidic waste streams, it can rapidly protonate and liberate Hydrogen Cyanide (HCN) gas, a lethal chemical asphyxiant ()[4]. Strict segregation from acids is a critical, self-validating safety control.
-
The Ester Linkage (-COOCH3): Susceptible to hydrolytic cleavage, yielding substituted benzoic acids and methanol, which introduces a secondary flammability hazard to the waste matrix.
Operational Safety & PPE Specifications
Before initiating any waste transfer, personnel must equip the following safety controls. Every piece of PPE is chosen based on the specific degradation pathways of the molecule.
| Protection Category | Specification | Causal Rationale |
| Respiratory | NIOSH-approved respirator with organic vapor/acid gas cartridges | Protects against volatilized ester, methanol byproducts, and potential trace HCN. |
| Hand Protection | Heavy-duty Nitrile or Fluorinated Rubber (Viton) gloves | Prevents dermal absorption; resists permeation by halogenated organics. |
| Eye Protection | Chemical splash goggles and full face shield | Protects mucosal membranes from corrosive/irritating splashes during liquid transfer. |
| Engineering | Fume hood with a minimum face velocity of 100 fpm | Ensures immediate extraction of hazardous vapors and prevents laboratory accumulation. |
Step-by-Step Disposal Methodology
Phase 1: Segregation and Primary Containment
-
Verify Waste Compatibility: Designate the container strictly for "Halogenated Organic Waste - Cyanide Bearing."
-
Self-Validating Check: Audit the waste log to guarantee zero acidic waste (e.g., HCl, H₂SO₄) has been introduced. This physically neutralizes the risk of HCN generation[4].
-
-
Container Selection: Utilize a UN-rated High-Density Polyethylene (HDPE) drum. Avoid standard unlined metal drums to prevent corrosion from trace hydrolysis.
-
Transfer Protocol: Conduct all transfers inside a certified chemical fume hood using a dedicated funnel.
-
Headspace Management: Maintain at least 20% headspace to accommodate vapor expansion and prevent over-pressurization.
Phase 2: Labeling and Secondary Containment
-
RCRA Labeling: Apply a hazardous waste label immediately. Mark with applicable EPA RCRA Waste Codes for halogenated/cyanide-bearing organics ()[5]. Explicitly write: "WARNING: Contains Fluorinated Organics and Cyanides. DO NOT MIX WITH ACIDS."
-
Secondary Containment: Place the primary container on a spill pallet with 110% capacity of the primary vessel to capture any catastrophic failure.
Phase 3: Thermal Destruction (Incineration) Parameters
-
Facility Transfer: Dispatch the waste via an EPA-licensed transporter to a permitted Hazardous Waste Combustor (HWC) equipped for halogenated series compounds ()[6].
-
Incineration Execution: The HWC must operate the primary combustion chamber at temperatures between 1000°C and 1400°C with a minimum residence time of 2 seconds [2][3]. This parameter ensures a >99.999% Destruction and Removal Efficiency (DRE) of the stable C-F bonds[6].
-
Flue Gas Scrubbing: Complete thermal cleavage produces corrosive Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)[7]. The facility must employ an alkaline wet scrubber system (utilizing NaOH or Ca(OH)₂) to neutralize HF gas into stable, insoluble precipitates like Calcium Fluoride (CaF₂) prior to atmospheric exhaust ()[6][7].
Emergency Spill Protocol
In the event of an accidental release during waste consolidation, execute the following steps:
-
Evacuate & Isolate: Immediately clear personnel from the vicinity and restrict access.
-
Ventilation: Maximize fume hood exhaust and laboratory air exchange rates.
-
Neutral Absorbent: Deploy a chemically inert, non-acidic absorbent (e.g., dry sand, vermiculite). Never use acidic spill stabilization kits.
-
Collection: Use non-sparking tools to collect the absorbed matrix into a heavy-duty HDPE bucket. Seal and label per Phase 2 guidelines.
-
Surface Decontamination: Wash the affected area with a mild alkaline detergent to neutralize residual traces, collecting the effluent as hazardous waste.
Workflow Visualization
Figure 1: Safe disposal workflow for 2-Cyano-4,6-difluoro-benzoic acid methyl ester.
References
-
"Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration", U.S. Environmental Protection Agency (EPA). URL: [Link]
-
"Toxicological Profile for Cyanide: Production, Import/Export, Use, and Disposal", National Center for Biotechnology Information (NCBI). URL:[Link]
-
"Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances", U.S. Environmental Protection Agency (EPA). URL:[Link]
-
"Total PFAS Solution - High-Temperature Incineration", Clean Harbors. URL: [Link]
-
"Per- and polyfluoroalkyl substances thermal destruction at water resource recovery facilities", National Center for Biotechnology Information (NCBI). URL:[Link]
-
"Carbon-Fluorine Bond Energy", Brainly Chemistry Database. URL: [Link]
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- 3. epa.gov [epa.gov]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. Total PFAS Solution | Clean Harbors [cleanharbors.com]
- 7. Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 2-Cyano-4,6-difluoro-benzoic acid methyl ester
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
Hazard Assessment: Understanding the Risks
Substituted benzonitriles and difluorinated aromatic compounds are known to be irritants.[1][2][3] Based on the available data for similar molecules, 2-Cyano-4,6-difluoro-benzoic acid methyl ester should be presumed to cause skin, eye, and respiratory irritation.[2][4][5] Therefore, all handling procedures must be designed to minimize direct contact and inhalation.
Potential Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3]
-
Eye Irritation: Can cause serious eye irritation, potentially leading to damage if not addressed promptly.[2][3][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating the risks associated with handling 2-Cyano-4,6-difluoro-benzoic acid methyl ester. The following table outlines the minimum required PPE for various laboratory operations.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for protection against a wide range of chemicals. For prolonged or high-exposure scenarios, consider thicker gauge nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and dispose of them immediately if contaminated.[1][2][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a high risk of splashing.[7] |
| Skin and Body Protection | Laboratory coat | A standard lab coat is mandatory to prevent skin contact. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if engineering controls (e.g., fume hood) are not available or are insufficient to control airborne concentrations, or during emergency situations. The type of respirator will depend on the potential for airborne generation of the compound.[1][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.
3.1. Engineering Controls:
-
Fume Hood: All manipulations of 2-Cyano-4,6-difluoro-benzoic acid methyl ester, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.[8] This is the primary method for controlling inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[9]
3.2. Weighing and Transferring the Compound:
-
Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.
-
Work Area: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood if possible.
-
If the balance is outside the hood, carefully transfer a pre-weighed, sealed container of the compound into the hood.
-
To weigh the powder, use a spatula to carefully transfer the desired amount to a tared weighing boat or paper. Avoid creating dust.
-
-
Transfer:
-
Gently tap the weighing boat or paper to transfer the compound into the reaction vessel.
-
Use a solvent to rinse the weighing boat and spatula to ensure a complete transfer and to decontaminate the tools.
-
3.3. Solution Preparation:
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the compound within the fume hood.
-
Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid splashing. If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material in a sealed container for disposal.[9] |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Waste Collection: All solid waste contaminated with 2-Cyano-4,6-difluoro-benzoic acid methyl ester (e.g., gloves, weighing paper, bench paper) and any unused compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not discharge into drains or the environment.[8][9]
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate key decision-making processes in handling 2-Cyano-4,6-difluoro-benzoic acid methyl ester.
Caption: PPE Selection Workflow based on task-specific risks.
Caption: Waste Disposal Workflow for generated chemical waste.
References
- Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile - Benchchem. (URL: )
- 2-Cyano-4-fluoro-6-Methyl-benzoic acid Methyl ester (CAS No. 877151-43-4) SDS. (URL: )
- Personal protective equipment for handling 5-(Aminomethyl)-2-fluorobenzonitrile - Benchchem. (URL: )
- SAFETY D
- SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
- MATERIAL SAFETY D
- Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester - Hazard. (URL: )
- SAFETY D
- Benzoic acid, 4-aMino-2-fluoro-3-Methyl-, Methyl ester Safety D
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemcia.com [chemcia.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
